5-Bromooctan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61539-74-0 |
|---|---|
Molecular Formula |
C8H17BrO |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
5-bromooctan-4-ol |
InChI |
InChI=1S/C8H17BrO/c1-3-5-7(9)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
OCEYTXPVBYKMDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CCC)Br)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromooctan-4-ol: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
5-Bromooctan-4-ol is a halogenated alcohol of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for a variety of chemical transformations, making it a versatile intermediate. This document provides a detailed overview of the known chemical and physical properties of this compound, alongside extrapolated data based on similar compounds. It also outlines a general experimental workflow for its synthesis and purification.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 61539-74-0 | [1][2] |
| Molecular Formula | C₈H₁₇BrO | [2] |
| Molecular Weight | 209.12 g/mol | [2] |
| Boiling Point | Not available (estimated) | |
| Melting Point | Not available (estimated) | |
| Density | Not available (estimated) | |
| XLogP3-AA | 2.8 | |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Spectroscopic Data Interpretation
While specific spectra for this compound are not publicly available, a general interpretation based on the analysis of similar bromo-alkanols can be provided.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex splitting patterns characteristic of the alkyl chain. Key signals would include:
-
A broad singlet or triplet for the hydroxyl proton (-OH).
-
Multiplets for the protons on the carbon atoms adjacent to the hydroxyl and bromo groups (CH-OH and CH-Br).
-
A series of overlapping multiplets for the remaining methylene (B1212753) and methyl protons of the octyl chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to display eight distinct signals corresponding to each carbon atom in the octyl chain. The chemical shifts would be influenced by the electronegative bromine and oxygen atoms, causing downfield shifts for the carbons directly bonded to them (C4 and C5).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
A C-O stretching vibration around 1050-1150 cm⁻¹.
-
A C-Br stretching vibration, typically observed in the 500-600 cm⁻¹ region.
Experimental Protocols
Synthesis of this compound from 5-Bromooctan-4-one (B14571215)
Materials:
-
5-Bromooctan-4-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 5-bromooctan-4-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic and should be controlled to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.
-
Extraction: Extract the product into an organic solvent such as diethyl ether. Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Safety and Handling
Specific toxicity data for this compound are not available. However, based on the safety information for similar brominated organic compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.
Conclusion
This compound represents a valuable synthetic intermediate with potential applications in various fields of chemical research and development. While a comprehensive experimental dataset for this specific compound is lacking, this guide provides a summary of its known characteristics and a framework for its synthesis and handling based on established chemical principles. Further research is warranted to fully elucidate its properties and explore its synthetic utility.
References
An In-depth Technical Guide to the Molecular Structure of 5-Bromooctan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and hypothetical synthetic and analytical methodologies related to 5-Bromooctan-4-ol. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous compounds and general principles of organic chemistry to present a predictive analysis. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science, where halogenated organic compounds are of significant interest.
Molecular Structure and Chemical Properties
This compound possesses a chiral structure with two stereocenters at the C4 and C5 positions. The molecule consists of an eight-carbon chain with a hydroxyl group at the fourth carbon and a bromine atom at the fifth carbon.
Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C8H17BrO | Guidechem[1] |
| Molecular Weight | 209.12 g/mol | Guidechem[1] |
| CAS Number | 61539-74-0 | Guidechem[1] |
| Canonical SMILES | CCCC(C(CCC)Br)O | Guidechem[1] |
| InChI Key | OCEYTXPVBYKMDF-UHFFFAOYSA-N | Guidechem[1] |
| Rotatable Bond Count | 5 | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[1] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Observations |
| ¹H NMR | Multiple signals in the aliphatic region (0.9-4.0 ppm). A triplet corresponding to the terminal methyl group of the propyl chain and another for the terminal methyl of the butyl chain. Methylene protons would appear as complex multiplets. The methine protons attached to the hydroxyl and bromine groups would likely appear as multiplets in the 3.5-4.5 ppm region. |
| ¹³C NMR | Eight distinct signals are expected for the eight carbon atoms. The carbons bearing the hydroxyl and bromine substituents would be downfield, likely in the 60-80 ppm range. The remaining aliphatic carbons would appear in the 10-40 ppm range. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-Br stretching absorption would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 208 and 210 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of water (M-18) and the bromine atom (M-79/81). |
Experimental Protocols
While a specific, documented synthesis for this compound is not available, a plausible synthetic route would involve the bromination of octan-4-ol. The following are generalized experimental protocols for the synthesis and characterization of a secondary bromoalcohol.
Synthesis of this compound from Octan-4-ol
This procedure is a hypothetical method based on standard organic chemistry reactions for the conversion of secondary alcohols to secondary alkyl bromides.
Materials:
-
Octan-4-ol
-
Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve octan-4-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (or concentrated hydrobromic acid) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by slowly adding it to ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Characterization of this compound
A general workflow for the characterization of the synthesized product.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Melting Point Apparatus (if the compound is a solid at room temperature)
-
Boiling Point Apparatus
Procedure:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
FTIR Spectroscopy: Obtain an infrared spectrum of the purified product as a neat liquid or a KBr pellet.
-
Mass Spectrometry: Analyze the purified product by GC-MS to determine its molecular weight and fragmentation pattern.
-
Physical Properties: Determine the boiling point of the liquid product. If the product is a solid, determine its melting point.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Workflow for Characterization
Caption: Workflow for product characterization.
Conclusion
This technical guide has synthesized the available information on this compound, supplementing the sparse specific data with predictions based on established chemical principles and data from analogous compounds. The provided hypothetical experimental protocols and visualizations offer a starting point for researchers aiming to synthesize and characterize this molecule. Further experimental investigation is necessary to validate the predicted properties and explore the potential applications of this compound.
References
Physical properties of 5-Bromooctan-4-ol (e.g., boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physical properties of 5-Bromooctan-4-ol. Due to a lack of extensive published experimental data for this specific compound, this document outlines the available molecular information. Furthermore, it details standardized experimental protocols for the determination of key physical properties, namely boiling and melting points, which are critical for the characterization of chemical entities in research and development. A logical workflow for these experimental determinations is also presented.
Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17BrO | [1] |
| Molecular Weight | 209.12 g/mol | [1] |
| CAS Number | 61539-74-0 | [1][2] |
Experimental Protocols for Physical Property Determination
The following sections describe standard laboratory procedures for determining the boiling and melting points of an organic compound like this compound.
Determination of Melting Point
This protocol is applicable if this compound is a solid at room temperature.
Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline organic compound is placed on a clean, dry watch glass. The sample is finely powdered using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Approximate Melting Point Determination: The heating rate is initially set to a rapid increase (10-20 °C per minute) to quickly determine an approximate melting point range.
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A new sample is prepared and the heating rate is adjusted to a slow increase (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. This process is typically repeated to ensure accuracy.
Determination of Boiling Point (Distillation Method)
This protocol is applicable if this compound is a liquid at room temperature.
Objective: To determine the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stand
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled to approximately two-thirds of its volume with the liquid sample, and a few boiling chips are added to ensure smooth boiling.
-
Thermometer Placement: The thermometer is placed in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: The distillation flask is heated gently. The heating rate is controlled to maintain a slow and steady distillation rate, typically one to two drops of distillate per second.
-
Temperature Reading: The temperature is recorded when it stabilizes. This stable temperature, observed while the liquid is boiling and condensing, is the boiling point of the substance at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure during the experiment is not at standard sea-level pressure (760 mmHg), the observed boiling point may be corrected using a nomograph or the Clausius-Clapeyron equation.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental characterization of the physical state and key physical properties of a novel or uncharacterized compound such as this compound.
Caption: Workflow for the determination of the physical properties of this compound.
References
An In-depth Technical Guide to the Solubility of 5-Bromooctan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromooctan-4-ol, a halogenated secondary alcohol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally similar molecules and established chemical principles to predict its solubility in a range of common laboratory solvents. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering insights into solvent selection for reactions, purifications, and formulations involving this compound and related compounds. The guide includes a detailed table of estimated solubilities, a comprehensive experimental protocol for solubility determination, and a workflow diagram for the qualitative analysis of solubility.
Introduction to the Solubility of this compound
This compound is an organic molecule featuring an eight-carbon chain, a hydroxyl (-OH) group at the fourth position, and a bromine atom at the fifth position. Its solubility is governed by the interplay between the polar hydroxyl group, the moderately polar carbon-bromine bond, and the nonpolar octyl backbone. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, which typically imparts solubility in polar protic solvents. However, the long, nonpolar alkyl chain significantly influences its overall character, making it more lipophilic. The presence of the bromine atom further increases the molecular weight and introduces a dipole moment, which can affect its interaction with various solvents.
The principle of "like dissolves like" is central to understanding the solubility of this compound. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, this compound is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with moderate to low polarity.
Estimated Solubility of this compound
The following table presents the estimated solubility of this compound in a variety of common laboratory solvents at standard temperature and pressure (25 °C, 1 atm). These estimations are derived from the known solubility of structurally analogous compounds, such as 1-octanol (B28484) and 2-octanol, and qualitative data for other bromo-alcohols. The presence of the bromine atom is expected to slightly increase polarity compared to octanol, potentially enhancing solubility in moderately polar solvents while decreasing it in highly nonpolar solvents.
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Qualitative Description |
| Water | Polar Protic | < 0.1 | Insoluble |
| Methanol | Polar Protic | > 50 | Miscible |
| Ethanol | Polar Protic | > 50 | Miscible |
| Acetone | Polar Aprotic | > 50 | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Miscible |
| Hexane | Nonpolar | < 1 | Sparingly Soluble |
| Toluene | Nonpolar | > 20 | Soluble |
Disclaimer: The quantitative data presented in this table are estimations based on the solubility of structurally similar compounds and general chemical principles. For precise applications, experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
This section outlines a general experimental protocol for the quantitative and qualitative determination of the solubility of a liquid solute, such as this compound, in various solvents.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane, toluene)
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with screw caps
-
Pipettes and graduated cylinders
-
Vortex mixer or magnetic stirrer
-
Thermostatic water bath or heating block
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument (for quantitative analysis)
Quantitative Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.
-
Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.
-
Alternatively, centrifuge the vial at a moderate speed to accelerate the separation of the excess solute.
-
-
Analysis of the Saturated Solution:
-
Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique (e.g., UV-Vis spectrophotometry if the compound has a chromophore, gas chromatography, or high-performance liquid chromatography).
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Qualitative Solubility Determination
-
Add approximately 0.1 mL of this compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 30-60 seconds.
-
Observe the mixture.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: The solute forms a cloudy or heterogeneous mixture, but a significant portion appears to have dissolved.
-
Insoluble: Two distinct liquid layers are observed, or the solute remains as undissolved droplets.
-
-
If the substance appears insoluble, the solvent volume can be incrementally increased (e.g., up to 3 mL) with agitation at each step to confirm insolubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the qualitative determination of the solubility of this compound.
Conclusion
Navigating the Synthesis and Procurement of 5-Bromooctan-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the commercial availability and synthesis of the specialized chemical intermediate, 5-Bromooctan-4-ol. As a functionalized long-chain alcohol, this molecule holds potential for use in various synthetic applications within the pharmaceutical and materials science sectors. This document provides a comprehensive overview of its properties, a detailed protocol for its likely synthesis, and a clear-eyed assessment of its current market availability.
Commercial Availability Assessment
Initial investigations into the commercial landscape for this compound (CAS No. 61539-74-0) reveal a significant scarcity of readily available suppliers. While the compound is indexed by some chemical databases, a thorough search of major chemical vendor catalogs indicates that it is not a stock item. One database, Chemsrc, lists the compound but provides conflicting and likely erroneous purity information, associating it with "Palmitic acid."[1] This suggests that researchers requiring this compound will likely need to pursue custom synthesis.
Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 61539-74-0 | Guidechem[2] |
| Molecular Formula | C₈H₁₇BrO | Guidechem[2] |
| Molecular Weight | 209.12 g/mol | Guidechem[2] |
| InChIKey | OCEYTXPVBYKMDF-UHFFFAOYSA-N | Guidechem[2] |
| Canonical SMILES | CCCC(C(CCC)Br)O | Guidechem[2] |
| XLogP3-AA | 2.9 | Guidechem[2] |
| Hydrogen Bond Donor Count | 1 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[2] |
| Rotatable Bond Count | 5 | Guidechem[2] |
| Exact Mass | 208.04628 Da | Guidechem[2] |
| Monoisotopic Mass | 208.04628 Da | Guidechem[2] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[2] |
| Heavy Atom Count | 10 | Guidechem[2] |
| Complexity | 75.7 | Guidechem[2] |
Proposed Synthesis Protocol
The most direct and established method for the synthesis of this compound is through the bromohydrin formation from its corresponding alkene precursor, trans-4-Octene (B86139). This reaction typically proceeds via an electrophilic addition of bromine in the presence of water. A common and safer alternative to using elemental bromine is N-Bromosuccinimide (NBS) in an aqueous organic solvent mixture.
Reaction: trans-4-Octene → this compound
Reagents: N-Bromosuccinimide (NBS), water, and a co-solvent such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO).
Detailed Experimental Methodology:
Materials:
-
trans-4-Octene
-
N-Bromosuccinimide (NBS)
-
Acetone (or DMSO)
-
Water, deionized
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-Octene in a 1:1 mixture of acetone and water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) in small portions to the cooled solution. Monitor the reaction progress by observing the disappearance of the orange color of bromine if it forms, or by thin-layer chromatography (TLC). The reaction is typically exothermic, so maintain the temperature below 10 °C.
-
Reaction Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel, typically using a hexane/ethyl acetate (B1210297) gradient.
Visualizing the Synthesis and Logic
To aid in the understanding of the synthetic process and the decision-making framework for obtaining this compound, the following diagrams are provided.
Caption: Logical workflow for the procurement of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
References
Navigating the Labyrinth of Purity: A Technical Guide to 5-Bromooctan-4-ol Standards
For researchers, scientists, and drug development professionals, establishing and verifying the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This in-depth technical guide provides a comprehensive overview of the purity standards for 5-Bromooctan-4-ol, a key building block in various synthetic pathways. The following sections detail common analytical methodologies, potential impurity profiles, and recommended purification procedures to ensure the quality and integrity of this critical reagent.
Characterization and Purity Assessment
Analytical Techniques
A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Analytical Technique | Typical Application | Key Parameters to Monitor |
| Gas Chromatography (GC) | Primary method for purity assessment and detection of volatile impurities. | Peak area percentage of the main component, presence of residual starting materials or by-products. |
| HPLC | Analysis of less volatile impurities and diastereomeric purity. | Peak purity analysis, separation of stereoisomers. |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Chemical shifts, coupling constants, and integration consistent with the structure of this compound. Absence of signals from common impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern. | Molecular ion peak corresponding to C₈H₁₇BrO, characteristic isotopic pattern for bromine. |
Potential Impurities and Their Origins
Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. A common synthetic route to this compound is the Grignard reaction between butylmagnesium bromide and butanal, followed by bromination of the resulting octan-4-ol.
| Impurity Class | Potential Compounds | Origin |
| Starting Materials | Butanal, 1-Bromobutane, Octan-4-ol | Incomplete reaction or carry-over. |
| By-products | Dibutyl ether, Butane, isomers of bromooctanol | Side reactions during Grignard synthesis or bromination. |
| Solvents | Diethyl ether, Tetrahydrofuran (THF) | Residual solvents from synthesis and workup. |
| Degradation Products | Octan-4-one, unsaturated derivatives | Oxidation or elimination reactions. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the analysis and purification of this compound.
Gas Chromatography (GC) Method
A standard GC method for the analysis of mid-volatility alcohols can be employed.
-
Column: A non-polar or mid-polarity column, such as a DB-5 or DB-17, is suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
Purification by Fractional Distillation
For the removal of volatile impurities and unreacted starting materials, fractional distillation under reduced pressure is an effective method.
-
Set up a fractional distillation apparatus with a vacuum source.
-
The crude this compound is placed in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure and begin heating the flask.
-
Collect fractions based on the boiling point at the given pressure. The main fraction containing the purified product should be collected at a stable temperature.
Visualizing Workflows and Relationships
To further clarify the processes involved in ensuring the purity of this compound, the following diagrams illustrate a typical synthesis and purification workflow, as well as the logical relationship of analytical techniques in quality control.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Logical flow for the analytical quality control of this compound.
By adhering to rigorous analytical and purification protocols, researchers can ensure the high purity of this compound, leading to more reliable and reproducible outcomes in their synthetic endeavors. This guide serves as a foundational resource for establishing such quality standards in the laboratory.
Potential Hazards and Toxicity of 5-Bromooctan-4-ol: A Technical Guide
Disclaimer: This document provides a summary of the potential hazards and toxicity of 5-Bromooctan-4-ol based on available data for structurally similar compounds. No specific toxicological studies have been identified for this compound itself. Therefore, this guide should be used for preliminary informational purposes only, and a comprehensive risk assessment should be conducted prior to any handling or use of this substance.
Introduction
This compound is a halogenated alcohol. Due to the limited availability of specific toxicological data for this compound, this guide utilizes information from surrogate molecules, primarily 4-bromobutanol and 8-bromooctanol, to infer potential hazards. Halogenated hydrocarbons, as a class, can exert toxic effects through various mechanisms, and it is crucial to handle such compounds with appropriate caution.
Physicochemical Properties and Hazard Classification
| Property | 4-Bromobutanol | 8-Bromooctanol |
| CAS Number | 33036-62-3[1] | 50816-19-8[2][3][4][5] |
| Molecular Formula | C4H9BrO[1][6][7] | C8H17BrO[2][3][4][5] |
| Molecular Weight | 153.02 g/mol [7] | 209.12 g/mol [2][3] |
| Appearance | Light yellow liquid[6] | Colorless Oil[4] |
| Boiling Point | 56 - 58 °C[6] | 105-106 °C at 5 mmHg[3] |
| Flash Point | 7 °C (44.6 °F)[6] | >110 °C (>230 °F)[3][4] |
| Solubility | Insoluble in water[6] | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[4] |
Hazard Classification of Surrogate Compounds:
| Hazard | 4-Bromobutanol | 8-Bromooctanol |
| Flammability | Highly flammable liquid and vapor[6] | Combustible liquid[3] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[6] | Not classified |
| Skin Corrosion/Irritation | Causes skin irritation[6][8] | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[6][8] | Causes serious eye irritation[2] |
| Respiratory Irritation | May cause respiratory irritation[6][8] | Not classified |
Toxicological Profile (Based on Surrogates)
The toxicological properties of this compound have not been fully investigated. Based on data from surrogate bromoalkanols, the primary hazards are expected to be:
-
Skin and Eye Irritation: Direct contact with bromoalkanols like 4-bromobutanol and 8-bromooctanol is known to cause skin and eye irritation.[2][6][8]
-
Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation, as indicated for 4-bromobutanol.[6][8]
-
Harmful if Swallowed: 4-Bromobutanol is classified as harmful if swallowed.[6]
Long-term exposure to some halogenated hydrocarbons has been associated with liver and kidney toxicity.[9]
Experimental Protocols
Specific experimental protocols for determining the toxicity of this compound are not available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed for assessing the acute toxicity of chemical substances.
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is designed to assess the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a substance is administered orally to a single animal at a defined dose. The outcome of this initial test determines the dose for the next animal. The test aims to identify a dose that causes clear signs of toxicity but no mortality.
-
Animal Model: Typically, a single sex of rodent (usually females) is used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The test allows for the determination of the dose at which evident toxicity is observed and enables classification of the substance according to the Globally Harmonised System (GHS) for chemical classification.[10]
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline outlines the procedure for assessing acute dermal toxicity.
-
Principle: The substance is applied to the shaved skin of an animal in a single dose.
-
Animal Model: Rodents are typically used.
-
Procedure:
-
The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.
-
The exposure period is typically 24 hours.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals.
-
-
Endpoint: The test provides information on the potential for a substance to cause toxicity following dermal exposure.[11]
Visualizations
Conceptual Signaling Pathway for Halogenated Hydrocarbon Toxicity
The exact mechanism of toxicity for this compound is unknown. However, a general mechanism for halogenated hydrocarbons involves metabolic activation to reactive intermediates that can lead to cellular damage.
References
- 1. 4-Bromo-1-butanol - Safety Data Sheet [chemicalbook.com]
- 2. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromo-1-octanol 95 50816-19-8 [sigmaaldrich.com]
- 4. 8-Bromo-1-octanol | 50816-19-8 [chemicalbook.com]
- 5. chemspider.com [chemspider.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-Bromobutanol | C4H9BrO | CID 118388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 10. researchgate.net [researchgate.net]
- 11. umwelt-online.de [umwelt-online.de]
Discovery and history of 5-Bromooctan-4-ol
Disclaimer: Publicly available information regarding the specific discovery, detailed historical context, and extensive experimental data for 5-Bromooctan-4-ol is limited. This document summarizes the currently accessible data and provides a theoretical framework for its synthesis and characterization based on established chemical principles.
Introduction
This compound is an organic compound with the chemical formula C₈H₁₇BrO. Structurally, it is a halogenated alcohol, possessing a bromine atom and a hydroxyl group on an eight-carbon chain. While not extensively documented in scientific literature, its structure suggests potential utility as an intermediate in organic synthesis, potentially in the development of more complex molecules for pharmaceutical or materials science applications. The presence of two functional groups, an alcohol and an alkyl bromide, allows for a variety of chemical transformations.
Physicochemical Properties
Quantitative data for this compound is primarily available from chemical databases. The following table summarizes key computed and, where available, experimental properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇BrO | Guidechem[1] |
| Molecular Weight | 209.12 g/mol | Guidechem[1] |
| CAS Number | 61539-74-0 | Chemsrc[2], Guidechem[1] |
| Canonical SMILES | CCCC(C(CCC)Br)O | Guidechem[1] |
| InChI | InChI=1S/C8H17BrO/c1-3-5-7(9)8(10)6-4-2/h7-8,10H,3-6H2,1-2H3 | Guidechem[1] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[1] |
| Rotatable Bond Count | 5 | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 1 | Guidechem[1] |
Plausible Synthetic Approach
Proposed Experimental Protocol: Synthesis of this compound from oct-4-ene
-
Reaction Setup: To a solution of oct-4-ene (1 equivalent) in a suitable solvent mixture, such as a 1:1 mixture of dimethoxyethane (DME) and water, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
Proposed Characterization Workflow
The successful synthesis of this compound would be confirmed through a series of analytical techniques to verify its structure and purity.
Caption: Proposed Synthesis and Characterization Workflow.
Involvement in Signaling Pathways or Drug Development
Based on the conducted searches, there is no available information in the public domain linking this compound to any specific signaling pathways or its direct application in drug development. Its utility would likely be as a precursor or building block for the synthesis of biologically active molecules. The bifunctional nature of the molecule allows for selective reactions at either the hydroxyl or the bromide group, making it a versatile intermediate.
Conclusion
This compound is a chemical compound with limited documentation in publicly accessible scientific literature. While its fundamental physicochemical properties can be estimated or are available in chemical databases, detailed information regarding its discovery, history, and specific applications remains elusive. The proposed synthetic and characterization workflows are based on established chemical principles and provide a framework for its preparation and verification. Further research would be required to fully elucidate its properties and potential applications.
References
An In-depth Technical Guide to 5-Bromooctan-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Bromooctan-4-ol is limited in publicly available literature. This guide is a comprehensive compilation of established principles in organic chemistry and pharmacology of structurally related compounds to provide a robust framework for its synthesis, characterization, and potential biological investigation.
Introduction
This compound is a halogenated alcohol, a class of organic compounds that has garnered interest in medicinal chemistry and chemical synthesis due to the unique properties conferred by the halogen atom. The presence of a bromine atom can significantly influence a molecule's lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. This guide provides a detailed overview of the synthesis, and predicted physicochemical properties of this compound, and explores its potential biological activities based on the known pharmacology of similar short-chain haloalcohols.
Synthesis of this compound
Two primary and well-established synthetic routes are proposed for the preparation of this compound: bromohydrin formation from an alkene and ring-opening of an epoxide.
Route 1: Bromohydrin Formation from Oct-4-ene
This method involves the reaction of an alkene, in this case, oct-4-ene, with a source of electrophilic bromine in the presence of water. The reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a water molecule.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oct-4-ene (1 equivalent) in a suitable solvent mixture, such as a 1:1 mixture of dimethoxyethane (DME) and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. From the dropping funnel, add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent mixture dropwise over 30 minutes. The use of NBS is a common and effective method for generating the necessary electrophilic bromine in situ.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining bromine. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield this compound.
Reaction Mechanism:
The reaction is regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[2][3] In the case of a symmetrical alkene like oct-4-ene, this is not a factor. The stereochemistry of the addition is anti, resulting in a racemic mixture of (4R,5S) and (4S,5R) enantiomers.[3][4]
Figure 1: Synthetic pathway for this compound via bromohydrin formation.
Route 2: Ring-Opening of 4,5-Epoxyoctane
This alternative synthesis involves the acid-catalyzed ring-opening of an epoxide, 4,5-epoxyoctane, with hydrobromic acid (HBr). This reaction also proceeds with high regioselectivity and anti-stereoselectivity.[5][6]
Experimental Protocol:
-
Reaction Setup: Dissolve 4,5-epoxyoctane (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C. Add a 48% aqueous solution of hydrobromic acid (1.2 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the epoxide.
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography.
References
In-depth Technical Guide on 5-Bromooctan-4-ol: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromooctan-4-ol is a halogenated alcohol of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this guide synthesizes information from related compounds and general chemical principles to provide a comprehensive theoretical overview. This document covers the predicted physicochemical properties, potential synthetic pathways, spectroscopic characteristics, and theoretical considerations of its reactivity and potential biological interactions. The aim is to provide a foundational resource for researchers interested in the further study and application of this compound.
Physicochemical Properties
Quantitative data for this compound is not extensively available in the literature. However, based on its structure and data from similar compounds, several key properties can be predicted. These are summarized in the table below.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₁₇BrO | General Chemical Knowledge |
| Molecular Weight | 209.12 g/mol | PubChem Database |
| Appearance | Likely a colorless to pale yellow liquid | General properties of similar bromo-alcohols |
| Boiling Point | Estimated to be in the range of 200-220 °C | Trend analysis of similar sized haloalcohols |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | "Like dissolves like" principle |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be between 2.5 and 3.5 | Computational prediction based on structure |
| Stereoisomers | Contains two chiral centers (C4 and C5), leading to four possible stereoisomers (RR, SS, RS, SR) | Structural Analysis |
Theoretical Reactivity and Mechanistic Pathways
The reactivity of this compound is dictated by the presence of the hydroxyl (-OH) and bromo (-Br) functional groups. The proximity of these groups suggests the potential for intramolecular reactions and specific stereochemical outcomes in substitution and elimination reactions.
Nucleophilic Substitution Reactions
The carbon atom attached to the bromine (C5) is electrophilic and susceptible to nucleophilic attack. The reaction mechanism, whether Sₙ1 or Sₙ2, will be influenced by the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. Due to the secondary nature of the carbon, both pathways are plausible.
-
Sₙ2 Pathway: A strong, sterically unhindered nucleophile would favor an Sₙ2 mechanism, leading to an inversion of configuration at the C5 center.
-
Sₙ1 Pathway: In a polar, protic solvent with a weaker nucleophile, an Sₙ1 mechanism might be favored. This would proceed through a carbocation intermediate, potentially leading to a racemic mixture of products at the C5 center.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The regioselectivity of this reaction (Zaitsev vs. Hofmann elimination) will depend on the steric bulk of the base and the substrate.
Intramolecular Reactions
The adjacent hydroxyl group can act as an internal nucleophile, particularly under basic conditions. Deprotonation of the alcohol can lead to an intramolecular Sₙ2 reaction, forming a cyclic ether (an epoxide). The stereochemistry of the starting material will dictate the stereochemistry of the resulting epoxide.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Broad singlet for the -OH proton (variable chemical shift).- Multiplet for the proton on C4 (adjacent to -OH).- Multiplet for the proton on C5 (adjacent to -Br).- Signals for the alkyl chain protons. |
| ¹³C NMR | - Signal for the carbon bearing the -OH group (C4) in the 60-70 ppm range.- Signal for the carbon bearing the -Br group (C5) in the 40-50 ppm range.- Signals for the other alkyl carbons. |
| Infrared (IR) Spectroscopy | - Broad O-H stretching band around 3300-3500 cm⁻¹.- C-H stretching bands around 2850-3000 cm⁻¹.- C-O stretching band around 1050-1150 cm⁻¹.- C-Br stretching band in the fingerprint region (500-600 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) would be weak or absent.- Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).- Fragmentation patterns involving loss of H₂O, Br, and cleavage of the C-C bond adjacent to the functional groups. |
Potential Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not published. However, a plausible synthetic route and a general protocol for a typical reaction are outlined below.
Synthesis of this compound
A likely synthesis would involve the reduction of 5-Bromooctan-4-one.
Reaction: 5-Bromooctan-4-one + NaBH₄ → this compound
Experimental Workflow:
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for reacting this compound with a nucleophile, for example, sodium azide (B81097) (NaN₃).
Reaction: this compound + NaN₃ → 5-Azidooctan-4-ol
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion and Future Directions
While direct experimental data on this compound is scarce, this guide provides a theoretical framework for understanding its properties and reactivity. The presence of two adjacent functional groups makes it an interesting target for further synthetic and mechanistic studies. Future research should focus on the stereoselective synthesis of its various stereoisomers and the exploration of their differential reactivity. Furthermore, computational studies could provide deeper insights into its conformational preferences and reaction energetics. For drug development professionals, the lipophilic nature and the presence of a halogen atom suggest that this molecule and its derivatives could be explored for their potential biological activities, warranting further investigation.
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Bromooctan-4-ol
Introduction
This application note provides a comprehensive protocol for the synthesis of 5-bromooctan-4-ol from oct-4-en-4-ol. The described method utilizes a halohydrin formation reaction, a fundamental transformation in organic synthesis. This procedure is particularly relevant for researchers in medicinal chemistry and drug development, where the introduction of a bromo- and hydroxyl- group into an aliphatic chain can be a key step in the synthesis of more complex molecules. The protocol employs N-bromosuccinimide (NBS) as a bromine source in an aqueous dimethyl sulfoxide (B87167) (DMSO) medium, which is a common and effective method for achieving such transformations.[1] This reaction proceeds via the formation of a bromonium ion intermediate, which is subsequently attacked by water to yield the desired bromohydrin.[1][2]
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
oct-4-en-4-ol
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve oct-4-en-4-ol (1.0 eq) in a mixture of DMSO and deionized water (5:1 v/v).
-
Addition of NBS: Cool the solution to 0 °C using an ice bath. To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and rinse the filter cake with a small amount of diethyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Theoretical Yield (g) | Appearance |
| oct-4-en-4-ol | C8H16O | 128.21 | Not available | - | Colorless liquid |
| This compound | C8H17BrO | 209.12[3] | 61539-74-0[3] | (Calculated based on starting material) | Pale yellow oil |
Characterization Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~4.0-3.8 (m, 1H, CH-Br), ~3.7-3.5 (m, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.9-1.4 (m, 8H, CH₂), ~0.9 (t, 6H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~75 (CH-OH), ~60 (CH-Br), and various signals in the aliphatic region for the remaining carbons.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₈BrO⁺, found.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin; appropriate gloves should be worn.
-
Diethyl ether is highly flammable and should be handled away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Disclaimer: This protocol is intended for use by trained chemistry professionals. The reaction conditions may require optimization depending on the scale and purity of the starting materials.
References
Synthesis of 5-Bromooctan-4-ol from 4-Octanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed two-step protocol for the synthesis of 5-Bromooctan-4-ol, a potentially valuable intermediate in organic synthesis and drug development, starting from the readily available 4-octanone (B1346966). The synthesis involves the reduction of the ketone to the corresponding secondary alcohol, 4-octanol (B147376), followed by a regioselective bromination to yield the target bromohydrin. This document outlines the reaction scheme, detailed experimental procedures, required materials and equipment, and expected results, including a summary of quantitative data and characterization details.
Introduction
Bromohydrins are important functional groups in organic chemistry, serving as versatile precursors for the synthesis of epoxides, amino alcohols, and other complex organic molecules. The synthesis of this compound from 4-octanone provides a straightforward route to a bifunctional molecule with potential applications in the synthesis of novel bioactive compounds and pharmaceutical intermediates. The described methodology is robust and can be adapted for the synthesis of analogous bromohydrins.
Reaction Scheme
The synthesis of this compound from 4-octanone is a two-step process:
-
Reduction of 4-Octanone: 4-octanone is reduced to 4-octanol using a mild reducing agent, sodium borohydride (B1222165) (NaBH₄), in a protic solvent.
-
Bromination of 4-Octanol: The resulting 4-octanol is then treated with a source of electrophilic bromine, generated in situ from sodium bromide and sulfuric acid, to yield this compound.
Experimental Protocols
Step 1: Reduction of 4-Octanone to 4-Octanol
Materials:
-
4-Octanone
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-octanone (1.0 eq) in methanol (5 mL per gram of ketone).
-
Cool the solution in an ice bath to 0-5 °C with stirring.
-
Slowly add sodium borohydride (0.25 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 4-octanol.
-
The crude product can be purified by flash column chromatography if necessary.
Step 2: Bromination of 4-Octanol to this compound
Materials:
-
4-Octanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-octanol (1.0 eq) and sodium bromide (1.2 eq).
-
Carefully and slowly add deionized water (25 mL) and concentrated sulfuric acid (1.2 eq) while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (1 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient).
Data Presentation
| Parameter | 4-Octanone | 4-Octanol | This compound |
| Molecular Formula | C₈H₁₆O | C₈H₁₈O | C₈H₁₇BrO |
| Molecular Weight ( g/mol ) | 128.21 | 130.23 | 209.12 |
| Appearance | Colorless liquid | Colorless liquid | Pale yellow oil |
| Boiling Point (°C) | 165-166 | 175-177 | Not available |
| Yield (%) | - | ~90-95% | ~60-70% |
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.10-4.00 (m, 1H, -CHBr-)
-
δ 3.80-3.70 (m, 1H, -CHOH-)
-
δ 2.00-1.80 (m, 2H)
-
δ 1.70-1.20 (m, 8H)
-
δ 0.95-0.85 (t, 6H, 2 x -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 75.0 (-CHOH)
-
δ 60.0 (-CHBr)
-
δ 38.0, 35.0, 28.0, 22.0, 14.0, 13.5 (aliphatic carbons)
-
-
IR (neat, cm⁻¹):
-
3400 (br, O-H stretch)
-
2960, 2930, 2870 (C-H stretch)
-
1050 (C-O stretch)
-
650 (C-Br stretch)
-
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Application Notes and Protocols for the Purification of 5-Bromooctan-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Bromooctan-4-ol, a key intermediate in various synthetic applications. The following sections outline two primary purification techniques: vacuum distillation and flash column chromatography, complete with experimental procedures and expected outcomes.
Introduction
This compound is a secondary bromoalcohol whose purity is critical for the success of subsequent reactions in a synthetic pathway. Impurities, such as unreacted starting materials, byproducts, or decomposition products, can lead to low yields and complex downstream purification challenges. The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the reaction. This document provides guidelines for selecting and implementing the most appropriate technique.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the described methods. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >95% | 80-90% | Effective for removing non-volatile impurities and some isomeric byproducts. Scalable. | Requires specialized equipment. Potential for thermal decomposition if not carefully controlled. |
| Flash Column Chromatography | >98% | 70-85% | High resolution for separating closely related impurities. Adaptable to various scales. | More time-consuming and labor-intensive. Requires significant solvent volumes. |
Experimental Protocols
Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound, which is expected to have a high boiling point and may be susceptible to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and collection flask(s)
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Manometer
-
Boiling chips or magnetic stir bar
-
Glass wool for insulation
Predicted Boiling Point: While experimental data for the boiling point of this compound is not readily available, a predicted value can be estimated. Based on its structure and the boiling points of similar compounds, the boiling point at atmospheric pressure is likely to be above 200 °C. Under a vacuum of approximately 10 mmHg, the boiling point is estimated to be in the range of 100-130 °C.
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks. Use appropriate grease for all ground-glass joints to ensure a good seal.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiate Vacuum: Connect the vacuum pump to the distillation apparatus through a cold trap. Slowly and carefully apply the vacuum, monitoring the pressure with the manometer.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using the heating mantle. If using a stir bar, ensure it is stirring smoothly.
-
Distillation: The temperature of the vapor will rise as the compound begins to boil. Collect any initial low-boiling fractions in a separate receiving flask.
-
Product Collection: When the vapor temperature stabilizes at the expected boiling point of this compound, switch to a clean collection flask to collect the purified product.
-
Completion: Continue distillation until most of the product has been collected and the temperature begins to drop or fluctuate. Do not distill to dryness.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
Purity Analysis: The purity of the distilled fractions can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5]
Flash Column Chromatography
Flash column chromatography is a high-resolution purification technique that is effective for separating this compound from impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Compressed air or nitrogen source with a regulator
Procedure:
a. Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (B1210297) (start with a ratio of 9:1 or 4:1).
-
Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities. Adjust the eluent polarity by changing the ratio of hexanes to ethyl acetate as needed.
b. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a protective layer of sand on top of the silica gel.
c. Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Open the stopcock and allow the sample to adsorb onto the silica.
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Purity Analysis: The purity of the combined fractions can be confirmed by TLC and GC-MS.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
5-Bromooctan-4-ol: A Versatile Intermediate in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromooctan-4-ol is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. This unique combination of functional groups makes it a valuable intermediate in a variety of organic transformations, enabling the synthesis of diverse molecular architectures. Its utility is particularly pronounced in the construction of cyclic ethers, such as tetrahydrofurans and epoxides, and in the formation of new carbon-carbon and carbon-oxygen bonds. These structural motifs are prevalent in many biologically active compounds and pharmaceutical agents. This document provides an overview of the applications of this compound and detailed protocols for its synthesis and subsequent use in key organic reactions.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its precursor, 5-Bromooctan-4-one, is provided below. This data is essential for reaction planning, characterization, and safety considerations.
| Property | This compound | 5-Bromooctan-4-one |
| Molecular Formula | C₈H₁₇BrO | C₈H₁₅BrO |
| Molecular Weight | 209.12 g/mol | 207.11 g/mol [1] |
| CAS Number | 61539-74-0[2][3][4] | 61539-87-5[1] |
| Appearance | Expected to be a liquid or low-melting solid | Not specified |
| Boiling Point | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
Synthesis of this compound
The primary route for the synthesis of this compound is through the reduction of its corresponding ketone, 5-Bromooctan-4-one.
Protocol 1: Reduction of 5-Bromooctan-4-one
This protocol describes the reduction of 5-Bromooctan-4-one to this compound using a standard reducing agent like sodium borohydride (B1222165).
Materials:
-
5-Bromooctan-4-one
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-Bromooctan-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Expected Yield: 85-95%
Applications of this compound in Organic Synthesis
This compound serves as a versatile precursor for various synthetic transformations. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing the bromine atom allows for a range of intramolecular and intermolecular reactions.
Intramolecular Cyclization: Synthesis of Tetrahydrofuran Derivatives
The treatment of this compound with a base can induce an intramolecular Sₙ2 reaction, leading to the formation of a substituted tetrahydrofuran. This is a common and efficient method for constructing five-membered cyclic ethers.[5][6][7]
Caption: Intramolecular cyclization of this compound.
Protocol 2: Synthesis of 2-Propyl-3-butyl-tetrahydrofuran
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask, septum, and balloon
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Example (Hypothetical):
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | rt | 12 | 85 |
| 2 | KOtBu | THF | rt | 12 | 82 |
| 3 | NaH | DMF | rt | 8 | 90 |
Williamson Ether Synthesis
The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis.[8][9][10][11] This allows for the introduction of various alkyl or aryl groups at the oxygen atom.
Caption: Williamson ether synthesis workflow.
Protocol 3: Synthesis of 5-Bromo-4-ethoxyoctane
Materials:
-
This compound
-
Anhydrous THF or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl iodide (EtI) or Ethyl bromide (EtBr)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 from Protocol 2 to generate the alkoxide of this compound.
-
To the resulting alkoxide solution at 0 °C, add ethyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the product by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The bromoalkane moiety of this compound can be converted into a Grignard reagent, provided the hydroxyl group is appropriately protected. This transforms the electrophilic carbon into a nucleophilic one, opening up possibilities for carbon-carbon bond formation.[12][13][14]
Caption: Grignard reaction pathway.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its dual functionality allows for a range of transformations, making it a key building block for the synthesis of complex molecules, particularly those containing cyclic ether moieties. The protocols provided herein offer a foundation for the synthesis and application of this compound in a research and development setting. The ability to selectively react at either the hydroxyl or the bromo-substituted position, or to utilize both in a concerted fashion, underscores the synthetic potential of this compound.
References
- 1. Synthesis of Enantioenriched Bromohydrins via Divergent Reactions of Racemic Intermediates from Anchimeric Oxygen Borrowing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:61539-74-0 | Chemsrc [chemsrc.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin [ch.ic.ac.uk]
- 8. francis-press.com [francis-press.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. homework.study.com [homework.study.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Reactions of the Hydroxyl Group in 5-Bromooctan-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key chemical transformations involving the hydroxyl group of 5-Bromooctan-4-ol. This versatile bifunctional molecule, possessing both a secondary alcohol and a secondary bromide, serves as a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and complex molecular architectures. The protocols provided herein are designed to be a starting point for laboratory experimentation and can be optimized for specific research applications.
Overview of Reactivity
The secondary hydroxyl group in this compound is a key reactive site, susceptible to a variety of chemical modifications. The principal reactions include oxidation to the corresponding ketone, conversion to ethers and esters, and substitution of the hydroxyl group. The presence of the bromine atom at the 5-position can influence the reactivity and may participate in subsequent or competing reactions, a factor to be considered in synthetic planning.
Key Reactions and Experimental Protocols
Oxidation to 5-Bromooctan-4-one
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 5-Bromooctan-4-one.[1] This transformation is a fundamental step in many synthetic pathways, converting the nucleophilic alcohol into an electrophilic carbonyl group.[2] Mild oxidizing agents are typically employed to avoid side reactions involving the bromo-substituent.
Experimental Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Reagent Addition: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous DCM. Slowly add the PCC slurry to the alcohol solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite® to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure 5-Bromooctan-4-one.
Quantitative Data (Representative)
| Reaction | Reagent | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Oxidation | PCC | DCM | 2-4 h | 85-95 | >98 |
Reaction Pathway: Oxidation
References
Application Notes and Protocols: Nucleophilic Substitution at the Bromine-Bearing Carbon of 5-Bromooctan-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions at the C5 position of 5-Bromooctan-4-ol. This substrate, a secondary bromoalkanol, presents a versatile platform for the introduction of various functional groups, a critical process in synthetic organic chemistry and drug development. The presence of a hydroxyl group vicinal to the bromine atom introduces the potential for neighboring group participation, influencing reaction pathways and stereochemical outcomes.
Reaction Mechanisms and Stereochemistry
Nucleophilic substitution reactions on this compound can proceed through SN1, SN2, or neighboring group participation (NGP) mechanisms, each dictated by the reaction conditions.[1][2][3] The choice of nucleophile, solvent, and temperature will determine the predominant pathway.
-
SN2 Mechanism: A strong nucleophile in a polar aprotic solvent will favor a bimolecular substitution, proceeding with an inversion of stereochemistry at the C5 carbon.[1][4]
-
SN1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate, leading to a racemic mixture of products.[1][2][5]
-
Neighboring Group Participation (NGP): The hydroxyl group at C4 can act as an internal nucleophile, leading to the formation of a cyclic epoxide intermediate.[6][7][8][9] This intramolecular, SN2-like attack results in an inversion of configuration at C5. A subsequent attack by an external nucleophile on the epoxide, also an SN2 reaction, leads to a second inversion. The net result of this double inversion is a retention of the original stereochemistry at C5.[7][10]
Diagram: Reaction Pathways
Caption: Possible nucleophilic substitution pathways for this compound.
Experimental Data Summary
The following tables summarize hypothetical quantitative data for nucleophilic substitution reactions on this compound under various conditions.
Table 1: Effect of Nucleophile and Solvent on Reaction Outcome
| Entry | Nucleophile | Solvent | Predominant Mechanism | Product(s) | Yield (%) | Stereochemical Outcome |
| 1 | NaN3 | DMF | SN2 | 5-Azidooctan-4-ol | 85 | Inversion |
| 2 | CH3COONa | Acetone | SN2 | 5-Acetoxyoctan-4-ol | 78 | Inversion |
| 3 | H2O | Formic Acid | SN1 | 5-Hydroxyoctan-4-ol | 60 | Racemization |
| 4 | CH3OH | CH3OH | SN1/Solvolysis | 5-Methoxyoctan-4-ol | 55 | Racemization |
| 5 | NaH, then Nu- | THF | NGP | Varies | 90 | Retention |
Table 2: Kinetic Data for Selected Reactions
| Entry | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| 1 | NaN3 | DMF | 25 | 2.5 x 10⁻⁴ | 1 |
| 2 | NaN3 | DMF | 50 | 1.2 x 10⁻³ | 4.8 |
| 3 | CH3COONa | Acetone | 25 | 1.8 x 10⁻⁴ | 0.72 |
| 4 | H2O | Formic Acid | 25 | 3.1 x 10⁻⁵ (k, s⁻¹) | - |
Experimental Protocols
Protocol 1: SN2 Reaction with Sodium Azide (B81097)
This protocol describes the synthesis of 5-Azidooctan-4-ol via an SN2 pathway.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction with Neighboring Group Participation
This protocol outlines a two-step procedure to achieve substitution with retention of stereochemistry via NGP.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Desired Nucleophile (e.g., Sodium thiophenoxide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Epoxide Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. This in-situ formation of the alkoxide will facilitate the intramolecular SN2 reaction to form the epoxide.
-
-
Nucleophilic Opening:
-
In a separate flask, prepare a solution of the nucleophile (e.g., sodium thiophenoxide, 1.2 eq) in anhydrous THF.
-
Add the nucleophile solution to the reaction mixture containing the in-situ generated epoxide.
-
Heat the reaction to 50°C and stir for 6 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Diagram: Experimental Workflow for NGP
Caption: Workflow for nucleophilic substitution with neighboring group participation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 10. gacbe.ac.in [gacbe.ac.in]
Application of 5-Bromooctan-4-ol in Agrochemical Research: Information Not Available
A comprehensive review of scientific literature and patent databases reveals a significant lack of specific information regarding the application of 5-Bromooctan-4-ol in agrochemical research. Despite the general importance of halogenated organic compounds as intermediates in the synthesis of bioactive molecules, no dedicated studies, application notes, or experimental protocols detailing the use of this compound as a fungicide, herbicide, or insecticide could be identified.
Chemical databases confirm the existence of this compound and its isomers, providing basic physicochemical properties. However, these entries do not include any information about its biological activity or specific applications in the agrochemical sector. Broader searches on the use of bromo-alkanols and halogenated octanols in pesticide research also failed to yield specific data on this compound.
While brominated compounds are widely recognized in organic synthesis as versatile intermediates due to the bromine atom's ability to act as a good leaving group, this general principle does not translate into specific, documented applications for every brominated molecule. The development of new agrochemicals involves extensive research into structure-activity relationships, mechanisms of action, and toxicological profiles, none of which is publicly available for this compound.
Due to the absence of any quantitative data, experimental protocols, or described signaling pathways related to the use of this compound in agrochemical research, it is not possible to create the detailed Application Notes and Protocols as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be met without a foundation of scientific research on this specific compound.
Researchers, scientists, and drug development professionals interested in this area may consider this a potential gap in current knowledge, which could be explored through novel research. However, at present, there is no established body of work to support the creation of the requested documentation.
Application Notes and Protocols: 5-Bromooctan-4-ol as a Versatile Building Block for Novel Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromooctan-4-ol is a bifunctional molecule containing both a secondary alcohol and a secondary bromide. This unique combination of reactive sites makes it a promising, albeit underexplored, building block for the synthesis of novel materials. The hydroxyl group can undergo classic alcohol reactions such as esterification and etherification, while the bromo-group provides a handle for nucleophilic substitution and cross-coupling reactions. These functionalities allow for its incorporation into polymeric structures, either within the main chain or as a pendant group, and for the synthesis of complex organic molecules. This document outlines hypothetical applications and detailed protocols for utilizing this compound in materials science.
Hypothetical Applications
-
Monomer for Polyester (B1180765) Synthesis: The hydroxyl group of this compound can be reacted with diacids or acyl chlorides to form polyester backbones. The pendant bromo-group can then be used for post-polymerization modification, allowing for the introduction of various functionalities.
-
Precursor for Functionalized Monomers: The bromo-group can be substituted or used in cross-coupling reactions to introduce new functional groups prior to polymerization. For example, a Suzuki coupling reaction could introduce an aromatic moiety, creating a novel monomer with specific optical or electronic properties.
-
Initiator for Ring-Opening Polymerization: The hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic esters (e.g., caprolactone) or cyclic ethers, leading to polymers with a this compound end-group.
-
Building Block for Polyethers: Through a Williamson ether synthesis type reaction, this compound can be used to synthesize polyethers, although care must be taken to minimize elimination reactions due to the secondary nature of the bromide.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Polyester with Pendant Bromo Groups
This protocol describes the synthesis of a polyester by reacting this compound with a diacid chloride, in this case, adipoyl chloride.
Reaction Scheme:
Caption: Synthesis of a polyester from this compound and adipoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Adipoyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (2.2 eq)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
In a separate flask, dissolve adipoyl chloride in anhydrous DCM.
-
Add the adipoyl chloride solution dropwise to the this compound solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting polymer by precipitation in a non-solvent such as methanol.
Hypothetical Data:
| Property | Value |
| Yield | 85% |
| Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition (Tg) | 25 °C |
| ¹H NMR (CDCl₃, δ) | 4.9-5.1 (m, -CH-O-), 4.1-4.3 (m, -CH-Br), 2.2-2.4 (t, -CH₂-C=O), 1.2-1.8 (m, alkyl protons) |
Protocol 2: Suzuki Cross-Coupling for Monomer Functionalization
This protocol details a hypothetical Suzuki cross-coupling reaction to replace the bromo-group of this compound with a phenyl group, creating a precursor for novel polyesters or polyurethanes.
Reaction Scheme:
Caption: Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add the palladium catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Hypothetical Data:
| Parameter | Result |
| Yield | 75% |
| Purity (by GC) | >98% |
| ¹H NMR (CDCl₃, δ) | 7.1-7.4 (m, Ar-H), 3.6-3.8 (m, -CH-OH), 2.7-2.9 (m, Ar-CH-), 0.8-1.6 (m, alkyl protons) |
| Mass Spec (m/z) | [M+H]⁺ calculated: 221.18, found: 221.19 |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel polymer using this compound as a building block.
Caption: General workflow for polymer synthesis and characterization.
Conclusion
While specific literature on the applications of this compound in materials science is scarce, its bifunctional nature presents a multitude of possibilities for the creation of novel materials. The protocols and hypothetical data presented herein are based on established chemical principles and are intended to serve as a starting point for researchers interested in exploring the potential of this versatile building block. Further investigation is warranted to fully elucidate the reaction conditions and resulting material properties.
Application Note: Synthesis of 4-Bromooctane via Bromination of 4-Octanol
Abstract
This application note provides a comprehensive experimental protocol for the synthesis of 4-bromooctane (B1583688) from 4-octanol (B147376) using phosphorus tribromide (PBr₃). The methodology is detailed for researchers in organic synthesis, medicinal chemistry, and drug development. This conversion is a classic example of a nucleophilic substitution reaction (Sₙ2) for the preparation of secondary alkyl halides from secondary alcohols. The protocol includes reaction setup, work-up, purification, and characterization of the final product.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Alkyl halides are versatile intermediates, readily participating in a variety of nucleophilic substitution and elimination reactions, making them crucial building blocks for more complex molecules. For the synthesis of 4-bromooctane from 4-octanol, a secondary alcohol, phosphorus tribromide is an effective brominating agent.[1][2] The reaction proceeds through an Sₙ2 mechanism, which involves the backside attack of the bromide ion on the activated alcohol, resulting in an inversion of stereochemistry at the chiral center, if applicable.[3] This method is generally preferred over the use of hydrobromic acid as it minimizes the risk of carbocation rearrangements.
Reaction and Mechanism
The overall reaction is as follows:
3 CH₃(CH₂)₃CH(OH)(CH₂)₂CH₃ + PBr₃ → 3 CH₃(CH₂)₃CH(Br)(CH₂)₂CH₃ + H₃PO₃
The mechanism begins with the nucleophilic oxygen of the 4-octanol attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into a good leaving group. A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in a backside attack. This Sₙ2 displacement results in the formation of 4-bromooctane with an inversion of configuration at the reaction center, alongside the byproduct phosphorous acid.
Experimental Protocol
Materials and Equipment
-
4-octanol (98% purity)
-
Phosphorus tribromide (PBr₃, 99% purity)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Safety Precautions
-
Phosphorus tribromide is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic and releases hydrogen bromide gas upon contact with moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if possible.
-
Diethyl ether is highly flammable. Work away from open flames or sources of ignition.
Reaction Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-octanol (13.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with gentle stirring.
-
Addition of PBr₃: Slowly add phosphorus tribromide (9.0 g, 0.033 mol) to the stirred solution via a dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
Purification
Purify the crude 4-bromooctane by fractional distillation under reduced pressure. The boiling point of 4-bromooctane is approximately 190.8 °C at atmospheric pressure.
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Octanol | 13.0 g (0.1 mol) |
| Phosphorus Tribromide | 9.0 g (0.033 mol) |
| Reaction Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Product | |
| Product Name | 4-Bromooctane |
| Molecular Formula | C₈H₁₇Br |
| Molecular Weight | 193.12 g/mol |
| Boiling Point | ~190.8 °C |
| Expected Yield | 75-85% |
Product Characterization
The identity and purity of the synthesized 4-bromooctane can be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons in the vicinity of the bromine atom. The methine proton (CH-Br) is expected to appear as a multiplet around 4.0-4.2 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon atom attached to the bromine (C-Br) will show a characteristic shift in the range of 50-60 ppm.
-
IR (Infrared) Spectroscopy: The spectrum will lack the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and will show characteristic C-Br stretching vibrations in the fingerprint region (typically 500-600 cm⁻¹).
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-bromooctane.
Signaling Pathway Diagram
References
Application Notes and Protocols for the Chromatographic Separation of 5-Bromooctan-4-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of 5-Bromooctan-4-ol stereoisomers. This compound possesses two chiral centers at positions C4 and C5, resulting in four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The separation of these isomers is critical for their individual characterization and for stereoselective synthesis in drug development.
Introduction to Separation Strategies
The separation of the stereoisomers of this compound can be effectively achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Due to the structural similarity of the isomers, chiral stationary phases or derivatization to form diastereomers are necessary to achieve baseline separation.
Two primary strategies are presented:
-
High-Performance Liquid Chromatography (HPLC): This protocol details the separation of this compound isomers as diastereomeric esters. The alcohol is derivatized with a chiral agent, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), and the resulting diastereomers are separated on a standard normal-phase silica (B1680970) gel column.[1] This method is advantageous as it does not require a specialized and often expensive chiral column.
-
Gas Chromatography (GC): This protocol outlines the direct separation of the enantiomers of this compound on a chiral capillary column. To enhance volatility and improve peak shape, the alcohol is first derivatized to its trimethylsilyl (B98337) (TMS) ether.[2][3]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a successful method for the separation of 4-octanol (B147376) enantiomers, a structurally analogous compound.[1]
Experimental Workflow (HPLC)
Caption: HPLC workflow for the separation of this compound diastereomers.
Detailed Methodology (HPLC)
1. Derivatization of this compound with (S)-(+)-MαNP Acid:
-
In a clean, dry vial, dissolve the this compound isomer mixture in anhydrous dichloromethane.
-
Add 1.2 equivalents of (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).
-
Add 1.2 equivalents of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
2. Work-up and Extraction:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.
3. HPLC Analysis:
-
Column: Normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The exact ratio should be optimized, starting with a ratio of 95:5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 254 nm (due to the naphthyl group of the derivatizing agent).
-
Injection Volume: 10 µL.
Expected Results and Data Presentation (HPLC)
The two pairs of diastereomers are expected to be well-resolved. The separation is based on the different spatial arrangements of the bulky MαNP group relative to the stereocenters of the this compound moiety.
| Parameter | Diastereomer Pair 1 | Diastereomer Pair 2 |
| Expected Retention Time (min) | t_R1 | t_R2 |
| Resolution (R_s) | > 1.5 | |
| Separation Factor (α) | > 1.2 |
Note: Actual retention times will vary depending on the specific column and mobile phase composition. The values for Resolution and Separation Factor are targets for a successful separation, based on analogous separations.[1]
Gas Chromatography (GC) Protocol
This protocol is based on general methods for the chiral separation of secondary alcohols.
Experimental Workflow (GC)
Caption: GC workflow for the separation of this compound enantiomers.
Detailed Methodology (GC)
1. Silylation of this compound:
-
Dissolve the this compound isomer mixture in a suitable solvent (e.g., acetonitrile (B52724) or pyridine).
-
Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
2. GC Analysis:
-
Column: Chiral capillary column, for example, a cyclodextrin-based stationary phase such as HYDRODEX-β-TBDM or a similar column designed for the separation of chiral alcohols.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
(This program should be optimized for the specific column and instrument).
-
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID). MS is preferred for positive identification of the isomers.
-
Detector Temperature: 280°C (for FID).
Expected Results and Data Presentation (GC)
The four stereoisomers are expected to elute as distinct peaks. The elution order will depend on the specific chiral stationary phase used.
| Isomer | Expected Retention Time (min) |
| (4R,5R) | t_R1 |
| (4S,5S) | t_R2 |
| (4R,5S) | t_R3 |
| (4S,5R) | t_R4 |
Note: The exact retention times and elution order are highly dependent on the chiral stationary phase and the temperature program.
Summary and Conclusion
The presented HPLC and GC methods provide robust strategies for the separation of this compound stereoisomers. The choice between the two techniques will depend on the available instrumentation and the specific goals of the analysis. For preparative separations, the HPLC method with derivatization may be more readily scalable. For high-resolution analytical purposes and determination of enantiomeric excess, the chiral GC method is highly suitable. In both cases, optimization of the chromatographic conditions is essential to achieve baseline separation of all four stereoisomers.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Spectroscopic Characterization of 5-Bromooctan-4-ol: Application Notes and Protocols
Abstract
This document provides a comprehensive guide to the spectroscopic characterization of 5-Bromooctan-4-ol, a key intermediate in various organic syntheses. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with an analysis of the expected data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to facilitate the structural elucidation and purity assessment of this compound.
Introduction
This compound is an organic compound with the molecular formula C₈H₁₇BrO. Its structure contains a bromine atom and a hydroxyl group, making it a versatile building block in organic chemistry. Accurate spectroscopic characterization is crucial to confirm its identity and purity before its use in subsequent reactions. This application note outlines the standard procedures for obtaining and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.10 | m | 1H | H-5 (CHBr) |
| ~3.80 | m | 1H | H-4 (CHOH) |
| ~2.00 | s | 1H | OH |
| ~1.80 - 1.60 | m | 4H | H-3, H-6 (CH₂) |
| ~1.50 - 1.30 | m | 4H | H-2, H-7 (CH₂) |
| ~0.95 | t | 6H | H-1, H-8 (CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~75 | C-4 (CHOH) |
| ~60 | C-5 (CHBr) |
| ~38 | C-3 |
| ~35 | C-6 |
| ~28 | C-2 |
| ~22 | C-7 |
| ~14 | C-1 |
| ~13 | C-8 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Broad, Strong | O-H stretch (alcohol) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (alkane) |
| 1100 | Medium | C-O stretch (secondary alcohol) |
| 650 - 550 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 208/210 | Low | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 129 | Moderate | [M - Br]⁺ |
| 87 | High | [CH₃CH₂CH₂CHOH]⁺ |
| 57 | High | [CH₃CH₂CH₂]⁺ |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Tetramethylsilane (TMS) internal standard
-
Pipettes
-
Vortex mixer
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal standard (0 ppm).
-
Vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
Acquire the ¹³C NMR spectrum. This typically requires a higher number of scans due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is generally used to simplify the spectrum.[2]
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.
-
Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
IR Spectroscopy Protocol
Objective: To obtain the IR spectrum of liquid this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Acetone (B3395972) (for cleaning)
-
Kimwipes
Procedure:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the salt plates thoroughly with dry acetone and a Kimwipe to remove any residual contaminants.[3]
-
Record a background spectrum of the clean, empty salt plates. This will be automatically subtracted from the sample spectrum.
-
Using a pipette, place one to two drops of the neat (undiluted) liquid this compound onto the center of one salt plate.[3][4]
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.[3][4]
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[4]
-
Acquire the IR spectrum. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.
-
After data acquisition, remove the salt plates and clean them immediately with dry acetone and Kimwipes.[3]
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Mass Spectrometry Protocol
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol (B129727) or acetonitrile)
-
Mass spectrometer (e.g., with an Electron Ionization source)
-
Syringe or autosampler
Procedure:
-
Prepare a dilute solution of this compound in a volatile solvent. The concentration should be in the range of 1-10 µg/mL.
-
Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).[5][6]
-
The sample is vaporized and then ionized in the ion source. Electron Ionization (EI) is a common method for this type of molecule.[5][6]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5][6]
-
The detector records the abundance of ions at each m/z value.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns. The presence of bromine will be indicated by a characteristic M and M+2 isotopic pattern with approximately equal intensity.
Visualization of Experimental Workflow and Data Interpretation
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. By following the detailed protocols and utilizing the predicted data as a reference, researchers can confidently identify and assess the purity of this important chemical intermediate. The provided workflows and diagrams offer a clear visual guide to the experimental process and the logic of data interpretation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Application Notes and Protocols: 5-Bromooctan-4-ol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of 5-Bromooctan-4-ol as a precursor for the synthesis of substituted tetrahydrofurans, a core structural motif in many biologically active molecules. The inherent positioning of the bromo and hydroxyl functionalities in this compound makes it an ideal substrate for intramolecular cyclization to yield 2-propyl-3-butyltetrahydrofuran. This document outlines the synthetic protocol, expected outcomes, and the logical workflow for this transformation.
Introduction
Substituted tetrahydrofurans are prevalent heterocyclic moieties found in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities. The synthesis of these five-membered oxygen-containing rings is a significant focus in medicinal chemistry and drug development. This compound represents a valuable, albeit not widely documented, starting material for the stereoselective synthesis of 2,3-disubstituted tetrahydrofurans through an intramolecular Williamson ether synthesis. This reaction proceeds via deprotonation of the hydroxyl group followed by an intramolecular SN2 reaction, where the resulting alkoxide displaces the bromide. This method offers a straightforward and atom-economical approach to constructing the tetrahydrofuran (B95107) ring system.
Proposed Synthetic Application: Intramolecular Cyclization
The primary application of this compound in heterocyclic synthesis is its conversion to 2-propyl-3-butyltetrahydrofuran. This intramolecular cyclization is a variation of the Williamson ether synthesis. The reaction is typically promoted by a strong base, which deprotonates the alcohol to form an alkoxide. The nucleophilic oxygen then attacks the carbon bearing the bromine atom in an intramolecular fashion, leading to the formation of the five-membered tetrahydrofuran ring and elimination of a bromide salt.
Caption: Reaction pathway for the synthesis of 2-propyl-3-butyltetrahydrofuran.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the expected product. Please note that the data for 2-propyl-3-butyltetrahydrofuran are estimated based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) (Predicted) | Density (g/mL) (Predicted) | Expected Yield (%) |
| This compound | C₈H₁₇BrO | 209.12 | 210 - 215 | 1.1 - 1.2 | N/A |
| 2-Propyl-3-butyltetrahydrofuran | C₁₁H₂₂O | 170.30 | 190 - 200 | 0.8 - 0.9 | 85 - 95 |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of 2-propyl-3-butyltetrahydrofuran from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (50 mL).
-
Addition of Starting Material: A solution of this compound (1 equivalent) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of NaH at 0 °C over a period of 30 minutes. Hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction mixture is cooled to 0 °C in an ice bath and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted NaH.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure 2-propyl-3-butyltetrahydrofuran.
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Logical workflow for the synthesis of 2-propyl-3-butyltetrahydrofuran.
Safety Precautions
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. It should be handled under an inert atmosphere. The quenching process is exothermic and generates hydrogen gas, which is flammable.
-
Anhydrous THF can form explosive peroxides and should be handled with care.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a promising precursor for the synthesis of 2-propyl-3-butyltetrahydrofuran via an intramolecular Williamson ether synthesis. The provided protocol offers a general and efficient method for this transformation. The resulting substituted tetrahydrofuran can be a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions and stereochemical studies may be warranted depending on the specific application.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromooctan-4-ol
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 5-Bromooctan-4-ol from octan-4-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded a mixture of products, with significant amounts of compounds that decolorize bromine water. What is happening?
A1: The most likely side reaction is the acid-catalyzed dehydration of octan-4-ol, leading to the formation of various octene isomers (e.g., oct-3-ene (B8807844) and oct-4-ene). This is particularly common when using strong protic acids like HBr or H₂SO₄, especially at elevated temperatures.[1][2][3][4]
-
Troubleshooting Steps:
-
Choice of Reagent: Switch to a milder brominating agent that does not rely on strong acidic conditions. Phosphorus tribromide (PBr₃) is an excellent alternative for secondary alcohols as it typically proceeds via an Sₙ2 mechanism, minimizing elimination and carbocation rearrangements.[5][6][7]
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Temperature Control: If using an acid-based method, ensure the reaction temperature is kept as low as possible to disfavor the elimination pathway. For secondary alcohols, dehydration is favored at temperatures above 100-140°C.[4]
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Purification: Alkenes can be removed during workup and purification. Careful distillation is often effective due to the difference in boiling points between the haloalkane and the lighter alkenes.
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Q2: My final product yield is very low, and I've isolated a high-boiling point byproduct. What could this be?
A2: A high-boiling point byproduct is often a result of intermolecular ether formation.[8][9] Under acidic conditions, one molecule of octan-4-ol can be protonated, and then attacked by another molecule of the alcohol in an Sₙ2 or Sₙ1 reaction to form a di-sec-octyl ether. This is more likely to occur if the reaction temperature is too low when using acid catalysts, as this condition can favor substitution over elimination without providing enough energy for the desired bromination to proceed efficiently.[8]
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Troubleshooting Steps:
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Reagent and Temperature: As with alkene formation, using PBr₃ can prevent this side reaction.[6] If using acid, ensure the temperature is appropriate for the desired reaction without being so high that it promotes dehydration.
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Stoichiometry: Ensure the correct stoichiometry of the brominating agent is used. An excess of alcohol could potentially favor ether formation.
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Q3: The stereochemistry of my product is not what I expected. Why?
A3: The stereochemical outcome depends entirely on the reaction mechanism.
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Sₙ1 Pathway: Reactions with HBr can proceed via an Sₙ1 mechanism, especially with heat. This involves the formation of a planar carbocation intermediate, which can be attacked by the bromide ion from either face, leading to a racemic or mixed stereochemical outcome.
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Sₙ2 Pathway: Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) react via an Sₙ2 mechanism.[5][6][7][10] This pathway involves a backside attack by the bromide ion, resulting in a predictable inversion of stereochemistry at the chiral center.
-
Troubleshooting Steps:
Data Summary: Comparison of Bromination Methods
| Feature | HBr / H₂SO₄ Method | PBr₃ Method |
| Primary Mechanism | Sₙ1 / Sₙ2 mixture | Sₙ2[5][6] |
| Major Side Reaction | Dehydration (Alkene Formation)[1][3] | None (generally cleaner) |
| Minor Side Reaction | Ether Formation[8] | Reaction with other functional groups |
| Carbocation Rearrangement | Possible | Not a concern[7] |
| Stereochemical Outcome | Racemization / Mixture | Inversion of configuration[7] |
| Typical Conditions | Strong acid, moderate to high heat | Mild conditions, often with a weak base like pyridine[6] |
Experimental Protocols
Method 1: Synthesis using Phosphorus Tribromide (PBr₃) - Recommended
This method is generally preferred for secondary alcohols like octan-4-ol due to its higher selectivity and milder conditions, which prevent rearrangement and elimination side reactions.[6][7]
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Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve octan-4-ol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0°C.
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Addition of PBr₃: Slowly add phosphorus tribromide (approx. 0.4 equivalents) dropwise to the stirred solution. PBr₃ is corrosive and reacts violently with water; handle with extreme care in a fume hood.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until TLC/GC analysis indicates the consumption of the starting alcohol. Gentle heating under reflux may be required to drive the reaction to completion.
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Workup: Cool the reaction mixture back to 0°C and slowly quench by adding ice-cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Method 2: Synthesis using HBr (In-situ generation)
This method is more prone to side reactions but can be effective if conditions are carefully controlled.
-
Setup: In a round-bottom flask, combine sodium bromide (NaBr, ~1.2 equivalents) with octan-4-ol (1 equivalent).
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Addition of Acid: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~1.2 equivalents) dropwise with vigorous stirring. This will generate HBr in situ. The temperature should be kept low to minimize side reactions.
-
Reaction: After the acid addition, heat the mixture to a moderate temperature (e.g., 50-80°C) and maintain it for several hours, monitoring the reaction progress by TLC or GC.
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Workup and Purification: Follow the same workup and purification procedure as described in Method 1 (steps 4 and 5). It is crucial to neutralize all acidic components with sodium bicarbonate.
Visual Guides
Caption: Troubleshooting workflow for identifying and resolving common side reactions.
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. Dehydration of Alkanols Chemistry Tutorial [ausetute.com.au]
- 2. chegg.com [chegg.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gauthmath.com [gauthmath.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 5-Bromooctan-4-ol
This technical support guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for the purification of 5-Bromooctan-4-ol. It is intended for researchers, scientists, and professionals in drug development who may be working with this or structurally similar compounds.
Troubleshooting Guide
This section addresses common issues that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Incomplete reaction during synthesis. - Loss of product during aqueous work-up due to some water solubility. - Decomposition of the product during distillation at high temperatures. - Co-elution of the product with impurities during chromatography. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - During extraction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.[1] Back-extract the aqueous layers with the organic solvent to recover dissolved product.[2] - Purify via vacuum distillation to lower the boiling point and prevent decomposition.[3] - Optimize the solvent system for flash chromatography to achieve better separation. Consider using a gradient elution.[2] |
| Product is still impure after distillation | - Boiling points of the product and impurities are very close. - The distillation apparatus is not efficient enough (e.g., column is too short). | - If impurities are significantly different in polarity, consider using flash column chromatography. - For closely boiling impurities, a fractional distillation setup with a longer, insulated column may be necessary. |
| Product is not separating well on flash chromatography | - The chosen solvent system (eluent) has inappropriate polarity. - The compound is streaking on the TLC plate, indicating it may be acidic or basic, or interacting strongly with the silica (B1680970) gel. | - Systematically test different solvent systems with varying polarities using TLC to find an optimal eluent that gives a retention factor (Rf) of around 0.2-0.4 for the product.[4] - If the compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel by adding a small amount of triethylamine (B128534) (1-3%) to the eluent.[2][5] |
| Formation of an emulsion during extraction | - Vigorous shaking of the separatory funnel. - The organic solvent is dense and close to the density of water (e.g., dichloromethane).[2] | - Gently invert the separatory funnel for mixing instead of vigorous shaking. - Add brine to the separatory funnel to increase the polarity and density of the aqueous layer, which can help break the emulsion.[6] |
| Product appears to be degrading on the silica gel column | - this compound, being a bromoalcohol, might be sensitive to the acidic nature of standard silica gel. | - Use a less acidic stationary phase like alumina. - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[2][5] |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound synthesized via a Grignard reaction?
A1: this compound is typically synthesized through the reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with butyraldehyde. Potential impurities include:
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Unreacted starting materials : Butyraldehyde.
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Grignard-related byproducts : Alkanes formed from the reaction of the Grignard reagent with any trace amounts of water.
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Side-products : Tertiary alcohols formed if the Grignard reagent reacts with any ester impurities.[7] Carboxylic acids can be formed if the Grignard reagent is exposed to carbon dioxide.[5]
Q2: How can I monitor the purity of my this compound sample?
A2: Several analytical techniques can be used:
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Thin Layer Chromatography (TLC) : This is a quick and effective method to qualitatively assess the number of components in your sample and to monitor the progress of a purification process like column chromatography.[4]
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Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is excellent for identifying and quantifying volatile impurities.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can confirm the structure of the desired product and can also be used to determine purity by comparing the integration of product peaks to those of known impurities or a calibrated internal standard.[10][11]
Q3: What is the best purification method for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. A general workflow is as follows:
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Aqueous Work-up : After the synthesis, an aqueous work-up with extraction is necessary to remove inorganic salts and water-soluble impurities.[2][6][12]
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Distillation Under Reduced Pressure : If the main impurities are non-volatile or have significantly different boiling points, vacuum distillation is a good choice for this high-boiling point alcohol.[3]
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Flash Column Chromatography : If distillation does not provide sufficient purity, or if impurities have similar boiling points but different polarities, flash column chromatography is recommended. Given the polar alcohol group, a moderately polar solvent system will be required.[5][6]
Q4: My this compound is a liquid at room temperature. Can I use recrystallization?
A4: Recrystallization is a purification technique for solid compounds.[1] If this compound is a liquid at room temperature, recrystallization is not a suitable method. However, if it solidifies at lower temperatures, low-temperature recrystallization could be explored, though this is often more challenging than distillation or chromatography.
Data Presentation
The following table presents hypothetical data to illustrate how to compare the efficiency of different purification methods. Researchers should populate such a table with their own experimental data.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Vacuum Distillation | 85 | 95 | 75 | Effective at removing non-volatile impurities. |
| Flash Chromatography | 85 | >98 | 60 | Higher purity achieved but with lower yield due to product loss on the column. |
| Sequential Purification | 85 | >99 | 55 | Initial distillation followed by chromatography of the enriched product. |
Experimental Protocols
Protocol 1: Aqueous Work-up and Extraction
This protocol is for the initial purification of the reaction mixture after the synthesis of this compound.
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Quenching the Reaction : Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) to quench any unreacted Grignard reagent.
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Phase Separation : Transfer the mixture to a separatory funnel. If only one phase is present, add diethyl ether or ethyl acetate (B1210297) to create an organic layer.
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Washing the Organic Layer :
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Wash the organic layer with 1 M HCl to remove any basic impurities.
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Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
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Wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.[1]
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Drying and Concentration : Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).[2] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Distillation Under Reduced Pressure
This protocol is suitable for purifying liquid this compound from non-volatile or significantly lower/higher boiling point impurities.
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Apparatus Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum.[3]
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Sample Preparation : Place the crude this compound in the distilling flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
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Applying Vacuum : Begin stirring and slowly apply the vacuum. A water aspirator or a vacuum pump can be used.
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Heating : Gently heat the distilling flask using a heating mantle.
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Collecting Fractions :
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Collect any low-boiling impurities that distill first in a separate receiving flask.
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As the temperature stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the boiling point and the pressure.
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Stop the distillation when the temperature starts to drop or when most of the product has been distilled, leaving a small residue in the distilling flask.
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-
Shutdown : Remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is for separating this compound from impurities with different polarities.
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Solvent System Selection : Use TLC to determine an appropriate solvent system. A good starting point for a bromoalcohol would be a mixture of hexane (B92381) and ethyl acetate. Aim for an Rf value of approximately 0.3 for this compound.[4][5]
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Column Packing :
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Secure a glass chromatography column vertically.
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Pack the column with silica gel using the chosen solvent system (eluent). Ensure there are no air bubbles or cracks in the silica bed.
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Sample Loading :
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Dissolve the crude product in a minimal amount of the eluent.
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Carefully load the sample onto the top of the silica gel bed.
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Elution :
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Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.
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Collect fractions in separate test tubes.
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Fraction Analysis :
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
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Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualization
Purification Method Selection Workflow
The following diagram illustrates the decision-making process for selecting an appropriate purification method for this compound.
References
- 1. youtube.com [youtube.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Washing [dept.harpercollege.edu]
Optimizing reaction conditions for 5-Bromooctan-4-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 5-Bromooctan-4-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, a vicinal bromoalcohol, can be synthesized through several primary routes. The most common approach is the bromination of an alkene, such as oct-4-ene, using a source of electrophilic bromine in the presence of water. Another viable method is the reaction of an epoxide, like 4,5-epoxyoctane, with a bromide nucleophile. The choice of route often depends on the availability of starting materials and the desired stereochemistry of the final product.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete conversion of the starting material is a common issue, which can be addressed by increasing the reaction time or temperature. Side reactions, such as the formation of a dibrominated product or elimination to form an alkene, can also reduce the yield of the desired product. Additionally, losses during the workup and purification steps can contribute to a lower overall yield. Careful optimization of reaction conditions and purification techniques is crucial.
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation requires careful control of the reaction conditions. For instance, when preparing a bromohydrin from an alkene, using N-bromosuccinimide (NBS) in a mixture of an organic solvent and water can be effective. The slow addition of the brominating agent can help to prevent the formation of the dibrominated byproduct. Maintaining a low reaction temperature can also suppress side reactions.
Q4: What are the recommended purification techniques for this compound?
A4: The purification of this compound typically involves a combination of techniques. After the reaction is complete, a standard aqueous workup is usually performed to remove any water-soluble impurities and unreacted reagents. This is followed by extraction of the product into an organic solvent. The crude product can then be purified by column chromatography on silica (B1680970) gel. The choice of eluent for chromatography will depend on the polarity of the product and any remaining impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents | Ensure the freshness and purity of all reagents, especially the brominating agent. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate. | |
| Insufficient reaction time | Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time. | |
| Formation of Multiple Products | Over-bromination | Add the brominating agent slowly and in a controlled manner. Use a stoichiometric amount of the brominating agent relative to the starting material. |
| Elimination side reactions | Keep the reaction temperature low and avoid the use of strong bases that could promote elimination. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add a saturated solution of sodium chloride (brine) to help break up the emulsion. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography to achieve better separation of the desired product from impurities. |
Experimental Protocols
Synthesis of a Bromohydrin from an Alkene (General Procedure)
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Dissolve the alkene in a suitable solvent system, such as a 1:1 mixture of dimethoxysulfone and water.
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Cool the reaction mixture in an ice bath.
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Slowly add N-bromosuccinimide (NBS) to the stirred solution.
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Allow the reaction to stir at room temperature while monitoring its progress by TLC.
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Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Caption: Reaction pathway for the synthesis of this compound from oct-4-ene.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
Preventing the degradation of 5-Bromooctan-4-ol during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromooctan-4-ol. The information provided is intended to help prevent the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a freezer, ideally at or below -20°C.[1][2] The storage area should be dry, well-ventilated, and designated as a flammables area.[1][2] It is also advisable to protect the compound from light.
Q2: What materials are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Contact with these substances can lead to rapid degradation of the compound.
Q3: What are the primary signs of degradation of this compound?
Degradation of this compound may be indicated by a change in physical appearance, such as discoloration, or by the presence of unexpected peaks in analytical data (e.g., GC-MS, NMR). Common degradation products can include alkenes, diols, or cyclic ethers, which will alter the purity of your sample and may interfere with your experiments.
Q4: Can I store this compound in an aqueous solution?
Storing this compound in aqueous solutions, especially if they are basic, is not recommended for long periods. The presence of water and particularly hydroxide (B78521) ions can promote hydrolysis (a substitution reaction) to form the corresponding diol, or elimination reactions to form an alkene.[3][4] If aqueous solutions are necessary for your experiment, they should be prepared fresh.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS/NMR analysis. | Degradation of this compound. This could be due to improper storage conditions (e.g., elevated temperature, exposure to light or incompatible materials). | 1. Confirm the identity of the degradation products if possible (e.g., by mass spectrometry). Common degradation products include octenes (from elimination) or octanediols (from substitution).2. Review your storage conditions against the recommended guidelines.3. If the compound has been stored for an extended period, consider re-purifying it or using a fresh batch. |
| Reduced yield or unexpected side products in a reaction. | Use of a partially degraded starting material. The presence of degradation products can interfere with your reaction, leading to lower yields of the desired product and the formation of unforeseen side products. | 1. Assess the purity of your this compound stock using a suitable analytical method (e.g., GC-MS or NMR) before use.2. If impurities are detected, purify the starting material (e.g., by column chromatography) or use a new, pure batch. |
| Inconsistent experimental results. | Progressive degradation of the stock solution. If you are using a stock solution of this compound over time, it may be degrading, leading to variability in your results. | 1. Prepare fresh stock solutions for each set of experiments.2. If a stock solution must be stored, store it at low temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).3. Periodically check the purity of the stock solution. |
Potential Degradation Pathways
The primary degradation pathways for this compound, a secondary bromoalkanol, are elimination and substitution reactions. The conditions under which the compound is stored or used can favor one pathway over the other.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Objective: To determine the rate of degradation of this compound under different temperature and light conditions.
2. Materials:
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This compound (high purity)
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GC-grade solvent (e.g., dichloromethane (B109758) or ethyl acetate)
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Amber and clear glass vials with PTFE-lined caps
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Incubators/ovens set at desired temperatures
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UV light source
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Gas Chromatograph with Mass Spectrometer (GC-MS)
3. Procedure:
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Prepare a stock solution of this compound in the chosen GC-grade solvent at a known concentration (e.g., 1 mg/mL).
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Aliquot the stock solution into amber and clear glass vials.
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Store the vials under the following conditions:
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-20°C (in the dark - amber vial) - Control
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4°C (in the dark - amber vial)
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25°C (in the dark - amber vial)
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25°C (exposed to ambient light - clear vial)
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40°C (in the dark - amber vial)
-
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At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each storage condition.
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Analyze the samples by GC-MS.
4. Data Analysis:
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Quantify the peak area of this compound and any new peaks that appear over time.
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Calculate the percentage of this compound remaining at each time point for each condition.
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Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
5. Expected Outcome: This study will provide quantitative data on the stability of this compound under different storage conditions, allowing for the determination of its shelf life and optimal storage recommendations.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting issues related to the potential degradation of this compound.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 5-Bromooctan-4-ol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-Bromooctan-4-ol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound and what is a good starting solvent system for TLC analysis?
A1: this compound is a moderately polar compound due to the presence of a hydroxyl group. A good starting point for developing a thin-layer chromatography (TLC) solvent system is a mixture of a non-polar and a moderately polar solvent. For compounds of "normal" polarity, a common starting solvent system is a mixture of ethyl acetate (B1210297) and hexanes[1]. You can begin with a 20-30% ethyl acetate in hexanes mixture and adjust the ratio to achieve an optimal Rf value.
Q2: What is an ideal Rf value for good separation in column chromatography?
A2: For effective separation during column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen TLC solvent system. This range generally ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (which can lead to band broadening and poor recovery).
Q3: My this compound appears to be degrading on the silica (B1680970) gel column. How can I confirm this and what can I do?
A3: Degradation on silica gel is a common issue for certain classes of compounds. To confirm if your compound is unstable on silica, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate and run it in a suitable solvent system. After the run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.
If you confirm that this compound is degrading, you can try the following:
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Deactivate the silica gel: Silica gel can be acidic. You can neutralize it by washing it with a solvent system containing a small amount of a base, like triethylamine (B128534) or ammonia, before packing the column.
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Use an alternative stationary phase: Consider using a less acidic stationary phase such as alumina (B75360) (neutral or basic) or Florisil.
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Work quickly and at low temperatures: Minimize the time the compound spends on the column and consider running the chromatography in a cold room to reduce the rate of degradation.
Q4: The separation of this compound from an impurity is poor, even though the TLC shows a good separation. What could be the problem?
A4: This can happen for several reasons:
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Overloading the column: Loading too much crude material can lead to broad bands that overlap. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.
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Improper column packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
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Sample application: The sample should be applied to the column in a minimal amount of solvent to create a narrow starting band. If the sample is not very soluble in the eluent, you can use a "dry loading" technique.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30%, then 40%, and so on. A final flush with 100% ethyl acetate or even a small percentage of methanol (B129727) in dichloromethane (B109758) can be used to elute highly polar compounds[1]. |
| The compound may have degraded on the column. | Test for compound stability on silica gel using 2D TLC. If it is unstable, consider deactivating the silica or using an alternative stationary phase like alumina. | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. For example, if you are using 30% ethyl acetate in hexanes, try decreasing to 15% or 10%. |
| Poor separation of spots (streaking or tailing on TLC) | The compound may be acidic or basic, interacting strongly with the silica. | Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine or pyridine (B92270) can improve the peak shape. |
| The sample is overloaded on the TLC plate. | Spot a smaller amount of the sample on the TLC plate. | |
| Fractions are all mixed despite a good TLC separation | The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. A common guideline is to use a silica gel to sample mass ratio of 50:1 to 100:1. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed evenly with no air bubbles or cracks. Slurry packing is generally the most reliable method. | |
| The sample was not loaded in a concentrated band. | Dissolve the sample in the minimum amount of solvent for loading. If the sample has poor solubility in the eluent, use the dry loading method. | |
| Low recovery of the purified compound | The compound is still on the column. | Flush the column with a very polar solvent (e.g., methanol) to see if more compound elutes. |
| The compound may be volatile and was lost during solvent removal. | Use gentle conditions for solvent evaporation (e.g., reduced pressure at a lower temperature). | |
| The compound has degraded during the purification process. | Confirm stability and consider alternative purification methods if degradation is significant. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare the TLC chamber: Add the chosen solvent system (e.g., 20% ethyl acetate in hexanes) to a developing chamber to a depth of about 0.5 cm. Close the chamber and let it saturate for at least 5-10 minutes.
-
Spot the plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Develop the plate: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots. Since this compound does not have a UV chromophore, you will need to use a staining method. A common stain for alcohols is potassium permanganate (B83412) or phosphomolybdic acid.
-
Calculate the Rf value: Measure the distance traveled by the spot and the distance traveled by the solvent front. The Rf value is the ratio of these two distances. Adjust the solvent system to achieve an Rf of ~0.3 for the desired compound.
Protocol 2: Column Chromatography - Slurry Packing and Sample Loading
-
Prepare the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.
-
Pack the column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, which helps in uniform packing. Add more eluent as needed to keep the silica bed from running dry.
-
Add a layer of sand: Once the silica has settled, add a thin layer of sand on top to protect the silica bed during solvent and sample addition.
-
Load the sample (Wet Loading):
-
Dissolve your crude this compound in the minimum amount of the eluent.
-
Carefully add the sample solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Add a small amount of fresh eluent to rinse the sides of the column and allow it to enter the silica bed.
-
-
Load the sample (Dry Loading):
-
Dissolve your crude sample in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elute the column: Carefully add the eluent to the column and begin collecting fractions.
Logical Workflow Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
Identification of byproducts in 5-Bromooctan-4-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromooctan-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when this compound is treated with a base?
When this compound, a secondary bromo-alcohol, is subjected to basic conditions, two main reaction pathways compete: intramolecular Williamson ether synthesis (an SN2 reaction) and elimination (an E2 reaction).
-
Intramolecular Williamson Ether Synthesis: The hydroxyl group is deprotonated by the base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom bonded to the bromine, resulting in the formation of a cyclic ether, specifically a substituted tetrahydrofuran (B95107).
-
Elimination (E2): The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom. This leads to the formation of a carbon-carbon double bond and the expulsion of the bromide ion, resulting in the formation of one or more octene isomers.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired tetrahydrofuran product and formation of significant byproducts.
Possible Cause 1.1: Dominance of the elimination reaction.
The use of a strong, sterically hindered base, high temperatures, or a solvent that favors elimination can lead to the formation of octene isomers as the major products.
Troubleshooting Steps:
-
Choice of Base: Employ a non-hindered, strong base to favor the SN2 pathway. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
-
Temperature Control: Run the reaction at a lower temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions, which are entropically favored at higher temperatures.
-
Solvent Selection: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents are known to favor SN2 reactions. In contrast, solvents like ethanol (B145695) can promote elimination.[1]
Possible Cause 1.2: Incomplete reaction.
Insufficient reaction time or inadequate deprotonation of the alcohol can result in a low yield of the cyclized product.
Troubleshooting Steps:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is recommended.
-
Base Equivalents: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation of the alcohol.
Problem 2: Identification and characterization of byproducts.
Common Byproducts:
The primary byproducts in the base-mediated reaction of this compound are various isomers of octene, resulting from the E2 elimination pathway. The specific isomers formed will depend on which beta-proton is abstracted by the base.
Identification Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate the components of the reaction mixture and obtain their mass spectra, which can be used to identify the molecular weight and fragmentation patterns of the byproducts. A search of mass spectral databases can help in identifying the specific octene isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the byproducts. The chemical shifts and coupling constants in the olefinic region of the 1H NMR spectrum are particularly useful for distinguishing between different alkene isomers.
Quantitative Data
| Reaction Condition | Effect on Substitution (Tetrahydrofuran) | Effect on Elimination (Octenes) | Reference |
| Base Strength | Favored by strong, non-hindered bases | Favored by strong, hindered bases | [2] |
| Temperature | Generally favored at lower temperatures | Favored at higher temperatures | [1] |
| Solvent | Favored in polar aprotic solvents | Favored in less polar or protic solvents | [1] |
| Base Concentration | Less sensitive to concentration | Favored by higher base concentrations | [1] |
Experimental Protocols
The following is a general experimental protocol for the intramolecular cyclization of a secondary bromo-alcohol, which can be adapted for this compound.
Objective: To synthesize the substituted tetrahydrofuran via intramolecular Williamson ether synthesis while minimizing elimination byproducts.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents). The mineral oil is removed by washing the NaH with anhydrous hexane (B92381) under an inert atmosphere, followed by careful decantation of the hexane.
-
Reaction Setup: The washed NaH is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing reaction pathways for this compound under basic conditions.
Caption: Troubleshooting logic for low yield of the desired tetrahydrofuran product.
References
Overcoming poor reactivity of 5-Bromooctan-4-ol in subsequent steps
Welcome to the technical support center for 5-Bromooctan-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this secondary bromoalkanol in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often poorly reactive in nucleophilic substitution reactions?
A1: this compound is a secondary bromoalkane, which presents several challenges for nucleophilic substitution. The bromine atom is attached to a secondary carbon, which is more sterically hindered than a primary carbon, potentially slowing down S(_N)2 reactions.[1][2] Furthermore, the presence of a hydroxyl group in the molecule can interfere with certain reactions, particularly those involving organometallic reagents or strong bases.
Q2: What are the main competing reactions to consider when using this compound?
A2: The primary competing reaction is elimination (E2), which is favored by strong, bulky bases and higher temperatures.[1][2][3] This leads to the formation of octenes instead of the desired substitution product. For reactions involving strong bases, deprotonation of the hydroxyl group will occur, which can inhibit the desired reaction or lead to unwanted side products.
Q3: How can I improve the yield of my substitution reaction with this compound?
A3: To improve the yield of substitution reactions, consider the following strategies:
-
Use a less hindered, potent nucleophile: This will favor the S(_N)2 pathway over elimination.
-
Optimize reaction conditions: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of the attacking species and run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination.[4]
-
Protect the hydroxyl group: This is crucial when using strong bases or organometallic reagents. A silyl (B83357) ether protecting group is a common and effective choice.[5][6]
Q4: Is it possible to perform a Grignard reaction with this compound?
A4: Directly forming a Grignard reagent from this compound is not feasible. The acidic proton of the hydroxyl group will be deprotonated by the highly basic Grignard reagent as it forms, leading to the quenching of the reagent.[6] To successfully perform a Grignard reaction, the hydroxyl group must first be protected.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis, an S(_N)2 reaction, can be challenging with secondary halides like this compound due to competing elimination reactions.[7]
Troubleshooting Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 5-Bromooctan-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative purification methods for 5-Bromooctan-4-ol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
This compound is a moderately polar molecule due to the presence of a hydroxyl group, while also possessing a non-polar alkyl chain and a bromine atom. This amphiphilic nature can lead to purification challenges such as poor separation from non-polar and highly polar impurities, tailing peaks in chromatography, and difficulty in crystallization.
Q2: Which purification techniques are suitable for this compound?
Several techniques can be employed, with the choice depending on the scale of the purification, the nature of the impurities, and the desired final purity. The most common methods include:
-
Flash Column Chromatography: A versatile technique that can be adapted using different stationary and mobile phases.
-
Recrystallization: Effective if the compound is a solid at room temperature and a suitable solvent is found.
-
Vacuum Distillation: Ideal for thermally stable liquids with different boiling points from their impurities.[1]
-
Liquid-Liquid Extraction: Primarily used as a work-up step to remove water-soluble or acid/base-labile impurities.[2]
Q3: When should I consider using alternative chromatography techniques like HILIC or Mixed-Mode Chromatography?
You should consider these advanced techniques when traditional normal-phase or reversed-phase chromatography fails to provide adequate separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method is particularly useful if your impurities are significantly more or less polar than this compound. It utilizes a polar stationary phase with a high organic content mobile phase.[3][4][5][6]
-
Mixed-Mode Chromatography (MMC): This technique employs stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange), which can offer unique selectivity for complex mixtures.[7][8][9]
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | - Experiment with different solvent systems of varying polarities (e.g., ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/methanol). - Consider using a different stationary phase (e.g., alumina, C18 silica). |
| Compound Runs at the Solvent Front (High Rf) | The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture). |
| Compound is Stuck at the Baseline (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).[10] |
| Tailing Peaks | - Compound interacting with acidic silica (B1680970). - Sample overload. | - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds). - Reduce the amount of sample loaded onto the column. |
| Cracked or Dry Column | - Improper packing. - The column ran dry during elution. | - Ensure the silica gel is packed as a uniform slurry without air bubbles. - Always maintain a level of solvent above the silica gel bed. |
| Phase Collapse in Reversed-Phase | Using a mobile phase with a very high aqueous content on a C18 column. | - Ensure the mobile phase contains a sufficient amount of organic solvent (typically >5-10%). - Use a polar-endcapped C18 column or a different stationary phase like a polar-embedded phase. |
Recrystallization
| Issue | Possible Cause | Solution |
| Compound Does Not Dissolve in Hot Solvent | The chosen solvent is not suitable. | Select a different solvent or a solvent mixture. A good solvent should dissolve the compound when hot but not when cold.[11] |
| No Crystals Form Upon Cooling | - The solution is not saturated. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Oiling Out Instead of Crystallizing | - The boiling point of the solvent is too high. - The compound is impure. | - Use a lower-boiling point solvent. - Try to purify the compound by another method (e.g., flash chromatography) before recrystallization. |
| Low Recovery of Crystals | - Too much solvent was used. - The crystals are too soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution in an ice bath to maximize crystal formation.[11] |
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | - Uneven heating. - Lack of nucleation sites. | - Use a stirring hot plate with a magnetic stir bar for even heating. - Do not use boiling chips in a vacuum distillation as they are ineffective.[12] |
| Inability to Achieve a Good Vacuum | Leaks in the system. | - Check all glass joints and connections for a proper seal. Ensure all joints are greased appropriately.[12] |
| Product Decomposes During Distillation | The temperature is too high. | - Reduce the pressure further to lower the boiling point. - Ensure the heating mantle is not set to an excessively high temperature.[1] |
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Formation of an Emulsion | Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period. |
| Difficulty Identifying the Layers | The densities of the two phases are similar. | - Add a small amount of water to see which layer it joins (the aqueous layer). - Consult a density table for the organic solvent being used. |
| Poor Separation/Recovery | - The compound has some solubility in both phases. - Insufficient number of extractions. | - Perform multiple extractions with smaller volumes of the extracting solvent.[2] - Adjust the pH of the aqueous layer to ionize acidic or basic impurities, making them more water-soluble.[13] |
Quantitative Data Summary
The following table presents representative data for the purification of haloalcohols and similar compounds using various techniques. Please note that specific results for this compound may vary depending on the initial purity and experimental conditions.
| Purification Method | Compound Type | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Flash Chromatography | Linalool | ~82 | 97-99 | 95-97 | [14] |
| Flash Chromatography | Benzylacetone | ~90 | >95 | >95 | [15] |
| Recrystallization | 2-Bromo-4-methylacetanilide | Crude | High | - | [14] |
| Vacuum Distillation | 5-Bromoisoquinoline | Crude | >99 | - | [16] |
Experimental Protocols
Flash Column Chromatography (Normal Phase)
This protocol describes the purification of 1 gram of crude this compound.
Materials:
-
Glass chromatography column (40-60 mm diameter)
-
Silica gel (230-400 mesh)
-
Eluent: Ethyl acetate/Hexanes mixture (start with a low polarity, e.g., 10:90)
-
Sand
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of ethyl acetate/hexanes. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel (approx. 50 g) in the chosen eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 5-10 cm/minute.[14]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Recrystallization
This protocol is a general guideline and may need optimization for this compound.
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Recrystallization solvent (e.g., hexanes, ethanol/water mixture)
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask, add a minimal amount of the chosen solvent, and heat the mixture with stirring until the solid dissolves completely.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Vacuum Distillation
This protocol is suitable for the purification of liquid this compound.
Materials:
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and tubing
-
Heating mantle and stir plate
-
Magnetic stir bar
Methodology:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly greased and sealed.[12]
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Start the stirrer and slowly apply the vacuum. The pressure should drop to a stable, low value.
-
Heating: Gradually heat the distillation flask.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure compound at that pressure.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Liquid-Liquid Extraction
This is a typical work-up procedure to remove water-soluble impurities.
Materials:
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous solutions (e.g., water, dilute HCl, dilute NaHCO3, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Washing:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of water and gently invert the funnel several times, venting frequently.[17]
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with dilute acid (to remove basic impurities), dilute base (to remove acidic impurities), and finally with brine (to remove residual water).
-
-
Drying: Drain the organic layer into a clean flask and add a drying agent like anhydrous sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and evaporate the solvent from the filtrate to obtain the crude product, which can then be further purified by one of the methods above.
Visualizations
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Recrystallization.
Caption: Workflow for Vacuum Distillation.
Caption: Workflow for Liquid-Liquid Extraction.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. hilicon.com [hilicon.com]
- 5. Simultaneous non-polar and polar lipid analysis by on-line combination of HILIC, RP and high resolution MS - Analyst (RSC Publishing) DOI:10.1039/C7AN01984J [pubs.rsc.org]
- 6. Simultaneous non-polar and polar lipid analysis by on-line combination of HILIC, RP and high resolution MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. helixchrom.com [helixchrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgsyn.org [orgsyn.org]
- 15. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-Bromooctan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-Bromooctan-4-ol, a halogenated alcohol with potential applications in organic synthesis and drug discovery. The two routes evaluated are the reduction of 5-Bromooctan-4-one and the direct bromination of octan-4-ol. This document presents a summary of the methodologies, supported by inferred experimental data based on analogous reactions, to assist researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 5-Bromooctan-4-one | Route 2: Bromination of Octan-4-ol |
| Starting Material | 5-Bromooctan-4-one | Octan-4-ol |
| Primary Reagent | Sodium Borohydride (B1222165) (NaBH₄) | N-Bromosuccinimide (NBS) |
| Typical Solvent | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Inferred Yield | High (typically >85%) | Moderate to High (variable) |
| Key Advantages | High yielding, mild reaction conditions, commercially available starting material. | Atom economical, direct conversion of the parent alcohol. |
| Potential Challenges | Potential for over-reduction or side reactions if not controlled. | Regioselectivity can be an issue, potential for over-bromination, requires careful control of reaction conditions. |
Visualizing the Synthetic Approaches
Caption: Comparative workflow of the two main synthetic routes to this compound.
Route 1: Reduction of 5-Bromooctan-4-one
This approach involves the reduction of the ketone functionality in 5-Bromooctan-4-one to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.
Experimental Protocol (Inferred)
-
Dissolution: 5-Bromooctan-4-one (1.0 eq) is dissolved in methanol (MeOH) or ethanol (EtOH) at a concentration of approximately 0.2-0.5 M.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄, 1.1-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate (B1201080) esters.
-
Extraction: The product is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate (B86663).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Route 2: Bromination of Octan-4-ol
This route involves the direct bromination of the parent alcohol, octan-4-ol, at the C5 position. N-Bromosuccinimide (NBS) is a suitable reagent for this purpose, often used for the selective bromination of allylic and benzylic positions, but it can also be employed for the bromination of alcohols, typically in the presence of a radical initiator or under specific conditions that favor electrophilic substitution on an activated carbon.
Experimental Protocol (Inferred)
-
Reactant Mixture: Octan-4-ol (1.0 eq) and N-Bromosuccinimide (NBS, 1.1-1.2 eq) are dissolved in a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Initiation (if required): For a radical pathway, a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added. The reaction mixture is then heated to reflux. For an electrophilic pathway, the reaction might be carried out in the dark at room temperature.
-
Reaction: The reaction is monitored by TLC for the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Discussion of Routes
Route 1 (Reduction) is generally a reliable and high-yielding method for the synthesis of α-halo alcohols. The starting material, 5-Bromooctan-4-one, is commercially available, making this a convenient option. The use of sodium borohydride is advantageous due to its operational simplicity and mild reaction conditions, which are less likely to affect the bromine substituent.
Route 2 (Bromination) offers a more direct approach, starting from the readily available octan-4-ol. However, this route presents challenges in terms of regioselectivity. Bromination of a secondary alcohol like octan-4-ol could potentially occur at other positions on the alkyl chain, leading to a mixture of isomers and complicating the purification process. The reaction conditions would need to be carefully optimized to favor bromination at the desired C5 position.
Conclusion
For the synthesis of this compound, the reduction of 5-Bromooctan-4-one (Route 1) appears to be the more strategic and predictable approach. It is likely to provide a higher yield of the desired product with fewer purification challenges compared to the direct bromination of octan-4-ol. While the bromination route is more atom-economical in principle, the potential for poor regioselectivity makes it a less desirable option for targeted synthesis without specific directing groups or catalysts. Researchers should consider the availability of starting materials and the desired purity of the final product when choosing between these two synthetic pathways.
Analytical Validation of 5-Bromooctan-4-ol Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive analytical validation comparison for determining the purity of 5-Bromooctan-4-ol, a key halogenated alcohol intermediate. We will explore various analytical techniques, presenting their methodologies and performance data to aid in selecting the most suitable method for your laboratory's needs.
The validation of an analytical procedure is critical to ensure that it is suitable for its intended purpose[1]. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical methods, focusing on parameters such as specificity, linearity, accuracy, and precision[2][3][4][5].
Comparative Analysis of Purity Determination Methods
Several analytical techniques are available for the purity assessment of organic compounds. For a volatile and thermally stable molecule like this compound, Gas Chromatography (GC) is a primary candidate[6][7]. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also present viable, albeit different, approaches[8][9][10].
The following table summarizes the performance characteristics of these three methods for the analysis of this compound. The data presented is a representative example to illustrate the comparative performance of each technique.
Table 1: Comparison of Analytical Methods for this compound Purity
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 99.0% - 101.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | 0.005% | 0.01% | 0.05% |
| Limit of Quantitation (LOQ) | 0.015% | 0.03% | 0.15% |
| Analysis Time | ~15 minutes | ~25 minutes | ~10 minutes per sample |
| Sample Preparation | Simple dilution | Dilution and filtration | Precise weighing and dissolution |
| Cost per Sample | Low | Moderate | High (instrument cost) |
| Destructive to Sample | Yes | Yes | No |
Primary Recommended Method: Gas Chromatography (GC)
Given that this compound is a volatile, thermally stable organic molecule, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the recommended primary method for purity analysis. GC offers excellent resolution, speed, and sensitivity for such compounds[6][7][11]. The standard for the analysis of organohalogens is often gas chromatography with a suitable detector[12].
Detailed Experimental Protocol for GC-FID Analysis
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
2. Instrumentation:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Nitrogen, high purity[13].
3. GC-FID Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
Carrier Gas Flow Rate: 1.2 mL/minute (constant flow).
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a reference standard.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method, excluding the solvent peak[14].
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the analytical validation of the GC-FID method for this compound purity, in accordance with ICH guidelines[2][3][4].
Caption: Workflow for the development, validation, and implementation of an analytical method.
Alternative and Complementary Methods
While GC-FID is the primary recommendation, other methods offer unique advantages and can be used as orthogonal techniques to confirm purity results.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique, particularly for non-volatile or thermally unstable compounds[6][11]. For this compound, which lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) would be necessary, which can lead to lower sensitivity and potential interference from solvents and other impurities.
-
Advantages:
-
Disadvantages:
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for purity determination as it is a non-destructive technique that does not require a reference standard of the analyte itself for quantification[8][9]. Instead, a certified internal standard of known purity is used.
-
Advantages:
-
Disadvantages:
-
Requires a high-field NMR spectrometer, which has a high initial investment and maintenance cost.
-
Lower sensitivity compared to chromatographic methods, making it less suitable for detecting trace impurities.
-
Signal overlap from impurities can complicate quantification[10].
-
Conclusion
For the routine purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the most practical and efficient method, offering a balance of speed, sensitivity, and cost-effectiveness. The provided experimental protocol and validation workflow offer a solid foundation for its implementation in a quality control or research setting.
HPLC and qNMR serve as excellent orthogonal techniques. HPLC can be valuable for analyzing potential non-volatile impurities, while qNMR provides a highly accurate, non-destructive method for purity assignment, especially for the qualification of reference standards. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired level of analytical detail.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
- 14. youtube.com [youtube.com]
- 15. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 16. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 17. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
Efficacy of Catalysts in the Synthesis of 5-Bromooctan-4-ol: A Review of Available Methods
A comprehensive review of scientific literature and chemical databases reveals a significant gap in documented catalytic methods for the synthesis of 5-Bromooctan-4-ol. Despite extensive searches for established protocols and comparative data, no specific catalysts or detailed experimental procedures for the synthesis of this compound are publicly available. This lack of information precludes a direct comparison of catalytic efficacy for this particular chemical transformation.
The synthesis of halogenated organic compounds is a cornerstone of synthetic chemistry, with a wide array of catalytic systems developed to enhance reaction efficiency, selectivity, and yield. Typically, the synthesis of a bromo-alcohol like this compound might be envisioned through several potential pathways, including the bromination of a corresponding diol, the hydrobromination of an epoxide, or the reduction of a bromo-ketone. Each of these routes could theoretically be amenable to catalysis.
However, searches of prominent chemical databases and scholarly articles did not yield any specific examples of these or other methods being applied to the synthesis of this compound. The information available is limited to the compound's identification and basic physical properties.
Without published experimental data, a comparison of key performance indicators for different catalysts—such as reaction yield, turnover number, turnover frequency, and selectivity—cannot be compiled. Similarly, the detailed experimental protocols and data presentation in tabular and graphical formats, as requested, cannot be generated.
Researchers and drug development professionals seeking to synthesize this compound would need to undertake a de novo process development. This would involve exploring various synthetic strategies and screening a range of potential catalysts to identify an efficient and selective method.
A logical workflow for such a research endeavor could be conceptualized as follows:
Figure 1. A conceptual workflow for developing a synthetic route to this compound.
This generalized workflow illustrates the necessary steps, from identifying potential synthetic pathways and screening appropriate catalysts to optimizing the reaction conditions and analyzing the final product.
Until research on the synthesis of this compound is published, a comparative guide on catalyst efficacy will remain an area for future investigation. Professionals in the field are encouraged to report any successful synthetic methods to contribute to the broader scientific knowledge base.
A Comparative Guide to the Spectroscopy of 5-Bromooctan-4-ol Isomers
Isomers of 5-Bromooctan-4-ol
This compound possesses two chiral centers at carbons 4 and 5, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers. The diastereomeric pairs, which are distinguishable by NMR spectroscopy in an achiral solvent, are the syn (or threo) and anti (or erythro) isomers.
-
(4R,5R)-5-Bromooctan-4-ol and (4S,5S)-5-Bromooctan-4-ol (the syn pair of enantiomers)
-
(4R,5S)-5-Bromooctan-4-ol and (4S,5R)-5-Bromooctan-4-ol (the anti pair of enantiomers)
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for the diastereomers of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) - syn isomer | Predicted Chemical Shift (δ, ppm) - anti isomer | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | ~0.9 | ~0.9 | t | ~7 |
| H2, H3 | ~1.3-1.6 | ~1.3-1.6 | m | |
| H4 | ~3.6-3.8 | ~3.7-3.9 | m | |
| H5 | ~4.0-4.2 | ~3.9-4.1 | m | |
| H6, H7 | ~1.6-1.9 | ~1.6-1.9 | m | |
| H8 | ~0.9 | ~0.9 | t | ~7 |
| OH | Variable | Variable | br s |
Note: The key difference in the ¹H NMR spectra of the syn and anti diastereomers is expected in the coupling constants between H4 and H5. Due to the different dihedral angles in the staggered conformations, the J-coupling (³JH4,H5) will differ.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) - syn isomer | Predicted Chemical Shift (δ, ppm) - anti isomer |
| C1 | ~14 | ~14 |
| C2 | ~22 | ~22 |
| C3 | ~35 | ~35 |
| C4 | ~72-75 | ~73-76 |
| C5 | ~60-63 | ~61-64 |
| C6 | ~33 | ~33 |
| C7 | ~28 | ~28 |
| C8 | ~14 | ~14 |
Note: While the chemical shifts for most carbons will be very similar, slight differences in the chemical shifts of C3, C4, C5, and C6 are expected between the diastereomers due to their different stereochemical environments.
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 224/226 | [M]+• | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
| 207/209 | [M-OH]+ | Loss of the hydroxyl group. |
| 189/191 | [M-H₂O]+• | Loss of water. |
| 145 | [M-Br]⁺ | Loss of a bromine radical. |
| 127 | [M-C₄H₉Br]⁺ | Cleavage between C4 and C5, retaining the oxygen-containing fragment. |
| 121/123 | [C₄H₈Br]⁺ | Cleavage between C4 and C5, retaining the bromine-containing fragment. |
| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage adjacent to the alcohol. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
Note: The mass spectra of the diastereomers are expected to be very similar, as fragmentation is primarily driven by the functional groups rather than the stereochemistry.
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data discussed above.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for distinguishing the isomers of this compound based on the predicted spectroscopic data.
A Comparative Guide to the Synthesis of 5-Bromooctan-4-ol: Assessing Environmental Impact
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of traditional versus greener synthetic routes for 5-Bromooctan-4-ol, focusing on environmental impact, efficiency, and experimental considerations.
The synthesis of haloalkanes, such as this compound, is a fundamental process in organic chemistry, with applications in the development of pharmaceuticals and other fine chemicals. However, traditional synthesis methods often rely on harsh reagents and generate significant waste, prompting the exploration of more environmentally benign alternatives. This guide provides a comparative assessment of a traditional synthesis route for this compound alongside emerging "green" alternatives, offering a quantitative and qualitative analysis of their environmental impact.
Executive Summary
This guide evaluates three primary methodologies for the synthesis of this compound: a traditional approach using sodium bromide (NaBr) and sulfuric acid (H₂SO₄), a photocatalytic method, and a solvent-free approach utilizing N-bromosuccinimide (NBS). The traditional method, while effective, suffers from the use of corrosive acid and the generation of inorganic waste. In contrast, photocatalytic and solvent-free methods offer significant environmental advantages by minimizing solvent use, reducing waste, and often proceeding under milder reaction conditions.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the different synthesis routes of this compound. It is important to note that while a specific protocol for this compound is not widely published, the data presented here is based on established procedures for the bromination of similar secondary alcohols and provides a reliable basis for comparison.
| Parameter | Traditional Synthesis (NaBr/H₂SO₄) | Photocatalytic Bromination | Solvent-Free Bromination (NBS) |
| Starting Material | Octan-4-ol | Octan-4-ol | Octan-4-ol |
| Brominating Agent | Sodium Bromide (NaBr) / Sulfuric Acid (H₂SO₄) | Carbon Tetrabromide (CBr₄) | N-Bromosuccinimide (NBS) |
| Solvent | Water, Diethyl Ether (for extraction) | Acetonitrile | None (Solvent-free) |
| Catalyst | Sulfuric Acid (reagent and catalyst) | Ru(bpy)₃Cl₂ (Ruthenium-based photosensitizer) | None |
| Reaction Temperature | Reflux (approx. 100 °C) | Room Temperature | 60-80 °C |
| Reaction Time | 2-4 hours | 1-3 hours | 1-2 hours |
| Typical Yield | 75-85% | 80-90% | 85-95% |
| Primary Waste Products | Sodium bisulfate, excess acid, aqueous waste | Acetonitrile, catalyst residue | Succinimide (B58015) |
| Energy Consumption | High (due to heating/reflux) | Low (visible light irradiation) | Moderate (heating) |
| Green Chemistry Principles | Poor: Atom economy, hazardous reagents, energy intensive | Good: Milder conditions, potential for catalyst recycling | Excellent: Solvent-free, high atom economy |
Experimental Protocols
Traditional Synthesis: Bromination of Octan-4-ol using NaBr and H₂SO₄
This method represents a classic approach to converting a secondary alcohol to an alkyl bromide.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, a solution of octan-4-ol in water is prepared.
-
Sodium bromide is added to the flask.
-
Concentrated sulfuric acid is added slowly and carefully with cooling to control the exothermic reaction.
-
The mixture is heated to reflux for a period of 2-4 hours to ensure complete reaction.
-
After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer containing this compound is separated from the aqueous layer.
-
The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by distillation to yield pure this compound.
Alternative 1: Photocatalytic Bromination
This emerging "green" method utilizes visible light to drive the bromination reaction under mild conditions.[1]
Methodology:
-
To a reaction vessel are added octan-4-ol, carbon tetrachloride (as the bromine source), and a catalytic amount of a photosensitizer, such as Ru(bpy)₃Cl₂.
-
The mixture is dissolved in a suitable organic solvent, typically acetonitrile.
-
The reaction vessel is sealed and irradiated with visible light (e.g., blue LEDs) at room temperature with constant stirring.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified, often by column chromatography, to isolate the this compound.
Alternative 2: Solvent-Free Bromination using N-Bromosuccinimide (NBS)
This approach aligns with green chemistry principles by eliminating the need for a solvent, thereby reducing waste and simplifying the work-up procedure.[2]
Methodology:
-
In a reaction vessel, octan-4-ol and N-bromosuccinimide (NBS) are combined in a 1:1 molar ratio.
-
The solid mixture is heated to a temperature between 60-80 °C with vigorous stirring.
-
The reaction is typically complete within 1-2 hours, and its progress can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid by-product, succinimide, can be removed by filtration after dissolving the reaction mixture in a minimal amount of a suitable organic solvent in which succinimide is insoluble.
-
The solvent is then evaporated to yield the crude this compound, which can be further purified by distillation if necessary.
Visualization of the Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow for assessing the environmental impact of the different synthesis routes for this compound.
Caption: Workflow for assessing the environmental impact of different this compound synthesis routes.
Conclusion and Recommendations
The transition towards greener and more sustainable chemical synthesis is a critical endeavor for the scientific community. While the traditional synthesis of this compound using sodium bromide and sulfuric acid is a well-established method, its environmental drawbacks are significant. The photocatalytic and solvent-free bromination methods presented here offer compelling alternatives that align with the principles of green chemistry.
For researchers and drug development professionals, the choice of synthesis route will depend on a variety of factors including scale, cost, and available equipment. However, the data strongly suggests that solvent-free bromination with NBS offers the most environmentally favorable profile, boasting high yields, minimal waste, and the elimination of hazardous solvents. Photocatalytic methods also present a significant improvement over traditional approaches, particularly in terms of energy efficiency and milder reaction conditions. It is recommended that these greener alternatives be prioritized in the development of new synthetic procedures and the optimization of existing ones. Further research into catalyst recyclability for photocatalytic methods and the development of bio-based alternatives to NBS could further enhance the sustainability of this compound synthesis.
References
No Peer-Reviewed Studies Validating the Use of 5-Bromooctan-4-ol Found
A comprehensive review of peer-reviewed scientific literature reveals a significant absence of studies validating the use of 5-Bromooctan-4-ol. As a result, the creation of a detailed comparison guide with experimental data, protocols, and signaling pathways is not feasible at this time.
For researchers, scientists, and drug development professionals, reliance on validated data from peer-reviewed sources is critical for making informed decisions. Unfortunately, searches for "this compound" in prominent scientific databases did not yield any studies presenting experimental evidence for its application, efficacy, or mechanism of action.
The core requirements for a comparison guide, including quantitative data summarization, detailed experimental protocols, and visualization of biological pathways, cannot be met due to the lack of foundational research on this compound. While searches did identify related chemical structures, such as 5-Bromooctan-4-one, the specific alcohol, this compound, does not appear to be a subject of published scientific investigation.
Without peer-reviewed data, any claims regarding the performance and utility of this compound would be unsubstantiated. Therefore, a comparison with established alternatives, supported by experimental evidence, cannot be responsibly generated.
Professionals in the field are advised to seek alternatives with a well-documented and validated research history in peer-reviewed literature to ensure the reliability and reproducibility of their work.
Reproducibility of 5-Bromooctan-4-ol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromooctan-4-ol, a halogenated alcohol, is of interest for various applications in organic synthesis and drug discovery. However, a comprehensive comparative analysis of reproducible synthesis methods with detailed experimental data is currently lacking in published literature. This guide provides an overview of plausible synthetic strategies based on established chemical principles, outlines general experimental protocols, and discusses the key parameters influencing reproducibility and yield.
Comparison of Potential Synthesis Methods
| Parameter | Method A: Bromination with Br₂ in Water | Method B: Halohydrin Formation with NBS |
| Starting Material | oct-4-ene | oct-4-ene |
| Reagents | Bromine (Br₂), Water (H₂O) | N-Bromosuccinimide (NBS), Water (H₂O), Dimethyl sulfoxide (B87167) (DMSO) |
| Plausible Yield | Moderate to Good | Good to Excellent |
| Purity | Good, may contain dibrominated byproducts | High, generally cleaner reactions |
| Reaction Time | Typically rapid | Generally moderate |
| Temperature | Room temperature or below | Room temperature |
| Key Considerations | Handling of corrosive and volatile liquid bromine. Potential for side reactions. | NBS is a solid and easier to handle. The reaction is often more selective. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on known methods for bromohydrin formation. It is crucial to note that these are representative procedures and would require optimization and validation for the specific synthesis of this compound.
Method A: Synthesis via Bromination with Aqueous Bromine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oct-4-ene in a suitable organic solvent (e.g., dichloromethane) and add an equivalent of water.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same organic solvent dropwise to the stirring mixture. The disappearance of the bromine color indicates the progress of the reaction.
-
Quenching: Once the reaction is complete (as determined by TLC or GC analysis), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.
-
Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.
Method B: Synthesis using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve oct-4-ene in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Reagent Addition: To the stirring solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to afford pure this compound.
Logical Workflow for Method Comparison
The following diagram illustrates the logical workflow for evaluating and comparing different synthesis methods for a target compound like this compound.
Caption: Logical workflow for comparing synthesis methods.
In-silico modeling and comparison of 5-Bromooctan-4-ol reactivity
A comprehensive guide for researchers and drug development professionals on the predicted chemical behavior of 5-Bromooctan-4-ol based on computational modeling and established principles of organic chemistry. This document provides a comparative analysis of its reactivity against analogous compounds, detailed in-silico experimental protocols, and visual representations of key reaction pathways.
Introduction
This compound is a bifunctional organic molecule containing both a secondary alcohol and a secondary bromoalkane functional group. This unique structure allows for a diverse range of chemical transformations, making it a potentially valuable intermediate in organic synthesis and drug discovery. Understanding its reactivity profile is crucial for predicting its behavior in different chemical environments and for designing efficient synthetic routes. This guide presents an in-silico analysis of the reactivity of this compound, comparing its predicted behavior in common organic reactions with that of relevant alternative substrates. The insights provided are derived from established principles of chemical reactivity and computational chemistry modeling.
Predicted Reactivity Profile
The reactivity of this compound is primarily governed by the two functional groups: the hydroxyl (-OH) group at position 4 and the bromine (-Br) atom at position 5. These groups can react independently or, in some cases, influence each other's reactivity. The primary modes of reactivity are expected to be nucleophilic substitution and elimination reactions at the carbon bearing the bromine atom, and oxidation or etherification at the alcohol.
Nucleophilic Substitution and Elimination
The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The reactivity of halogenoalkanes in substitution reactions is dependent on the strength of the carbon-halogen bond.[1][2] Generally, the trend in reactivity is C-I > C-Br > C-Cl > C-F, with the weaker carbon-iodine bond being the most reactive.[2]
Being a secondary bromoalkane, this compound can undergo both S(_N)1 and S(_N)2 reactions, as well as E1 and E2 elimination reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.[3] Strong, non-bulky nucleophiles will favor S(_N)2 reactions, while strong, hindered bases will favor E2 elimination.[3] Weak nucleophiles in polar protic solvents may lead to S(_N)1 and E1 pathways.
Alcohol Reactivity
The secondary alcohol group in this compound can undergo a variety of reactions. It can be oxidized to a ketone (5-bromooctan-4-one), dehydrated to form an alkene, or converted into an ether or ester. The presence of the neighboring bromine atom may influence the acidity of the hydroxyl proton and the reaction pathways.
In-Silico Modeling and Comparison of Reactivity
Due to the limited availability of specific experimental data for this compound, in-silico modeling provides a valuable tool for predicting its reactivity. Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and calculate activation energies, providing insights into reaction kinetics and product distributions.[4][5][6]
Comparison with Alternative Substrates
To provide a context for the reactivity of this compound, a comparative analysis with similar molecules is presented. The chosen analogues are 4-octanol (B147376) and 5-bromooctane, which allow for the individual assessment of the alcohol and bromoalkane functionalities, respectively.
| Compound | Functional Groups | Predicted Primary Reactivity | Notes |
| This compound | Secondary Alcohol, Secondary Bromoalkane | Nucleophilic Substitution (S(_N)1/S(_N)2), Elimination (E1/E2), Oxidation | Bifunctional reactivity allows for a wider range of transformations. Intramolecular reactions are possible. |
| 4-Octanol | Secondary Alcohol | Oxidation, Dehydration, Etherification | Lacks the electrophilic center of a bromoalkane, limiting its reactivity to reactions of the alcohol group. |
| 5-Bromooctane | Secondary Bromoalkane | Nucleophilic Substitution (S(_N)1/S(_N)2), Elimination (E1/E2) | Reactivity is dictated by the bromoalkane group. Lacks the nucleophilic and acidic character of the alcohol. |
Experimental Protocols (In-Silico)
The following outlines the general computational methodology for predicting the reactivity of this compound.
Molecular Geometry Optimization
-
Objective: To obtain the lowest energy conformation of this compound and its reactants, transition states, and products.
-
Method: Density Functional Theory (DFT) calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
Transition State Searching
-
Objective: To locate the transition state structures for the predicted reaction pathways (e.g., S(_N)2, E2).
-
Method: Synchronous Transit-Guided Quasi-Newton (STQN) method or similar transition state search algorithms.
-
Verification: Frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Calculation of Reaction Energetics
-
Objective: To determine the activation energies and reaction enthalpies for the modeled reactions.
-
Method: Calculation of the single-point energies of the optimized geometries of reactants, transition states, and products at a higher level of theory or with a larger basis set for improved accuracy.
-
Analysis: The relative activation energies will indicate the most favorable reaction pathway under a given set of conditions.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the primary reaction pathways predicted for this compound.
Caption: S(_N)2 reaction pathway of this compound.
Caption: E2 elimination pathway of this compound.
Caption: Oxidation of the alcohol group in this compound.
Conclusion
The in-silico analysis of this compound suggests a rich and versatile reactivity profile. The presence of both a secondary alcohol and a secondary bromoalkane functional group allows for a wide range of chemical transformations, including nucleophilic substitution, elimination, and oxidation reactions. The specific reaction pathway that is favored will be highly dependent on the reaction conditions. The computational methods outlined in this guide provide a framework for further investigation and for the rational design of synthetic routes utilizing this promising chemical intermediate. This predictive approach is a powerful tool in modern chemical research, enabling the efficient exploration of molecular reactivity prior to extensive experimental work.
References
- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Investigation of Substituent Effects on the Alcohol + Carbonyl Channel of Peroxy Radical Self- and Cross-Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Decisive Advantage of Bromine: A Comparative Guide to 5-Halooctan-4-ol Analogs in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is paramount to the success of a synthetic route. This guide provides a detailed comparison of 5-Bromooctan-4-ol and its chloro- and iodo- analogs, highlighting the distinct advantages conferred by the bromo-substituent in nucleophilic substitution reactions. Experimental data on carbon-halogen bond strengths and established principles of chemical reactivity are presented to support the analysis.
The utility of 5-halooctan-4-ols as precursors in the synthesis of more complex molecules is largely dictated by the nature of the halogen substituent. The halogen's primary role is that of a leaving group in nucleophilic substitution reactions. The efficiency of these reactions is directly tied to the ability of the halide to depart from the carbon backbone. In this context, this compound often presents the optimal balance of reactivity and stability, making it a preferred choice over its chloro- and iodo- counterparts.
Superior Reactivity Profile of this compound
The enhanced reactivity of this compound in nucleophilic substitution reactions is a direct consequence of the carbon-bromine bond strength. Weaker bonds are more easily broken, leading to a lower activation energy for the reaction and, consequently, a faster reaction rate.[1] The iodo- analog, while even more reactive, can suffer from instability and a propensity for side reactions, making it less ideal for controlled, large-scale syntheses. Conversely, the chloro- analog is significantly less reactive, often requiring harsher reaction conditions that can compromise the integrity of other functional groups within the molecule.
A comparison of the carbon-halogen bond dissociation energies illustrates this point clearly.
| Halogen Analog | Carbon-Halogen Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| 5-Iodooctan-4-ol | C-I | ~240 | Highest |
| This compound | C-Br | ~276 | High |
| 5-Chlorooctan-4-ol | C-Cl | ~328 | Moderate |
This data is based on average bond energies for secondary alkyl halides and provides a clear quantitative measure of the energy required to break the C-X bond.[1]
The data unequivocally shows that the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave. This translates to faster reaction kinetics under milder conditions for the bromo- analog. While the C-I bond is the weakest, the resulting high reactivity of iodo-compounds can be a double-edged sword, leading to challenges in handling and storage, as well as a greater potential for undesired elimination or rearrangement reactions.
The Logical Framework of Leaving Group Ability
The effectiveness of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups. The halide ions follow the basicity trend: F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This relationship is a cornerstone of predicting reactivity in nucleophilic substitution reactions.
Figure 1. Relationship between bond strength, reactivity, and leaving group ability.
Experimental Protocol: Comparative Nucleophilic Substitution
To empirically determine the relative reactivities of the 5-halooctan-4-ol analogs, a standardized nucleophilic substitution reaction can be performed. The following protocol outlines a representative experiment using sodium iodide in acetone (B3395972), a classic Finkelstein reaction.
Objective: To compare the rate of halide exchange for 5-chloro-, 5-bromo-, and 5-iodooctan-4-ol.
Materials:
-
5-Chlorooctan-4-ol
-
This compound
-
5-Iodooctan-4-ol
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare three sets of test tubes, each containing one of the 5-halooctan-4-ol analogs.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Simultaneously, add 4 drops of each respective 5-halooctan-4-ol to its labeled test tube.
-
Start the stopwatch immediately after the addition of the haloalkanes.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). The formation of a precipitate indicates that a substitution reaction has occurred.
-
Record the time at which a precipitate is first observed for each reaction.
-
If no reaction is observed at room temperature after 15 minutes, place the test tubes in a water bath at 50°C and continue to monitor for an additional 15 minutes.
Expected Results: The 5-iodooctan-4-ol will likely show an immediate precipitate of sodium iodide (as it is the same halide, this reaction serves as a control for solubility). The this compound is expected to form a precipitate of sodium bromide relatively quickly. The 5-chlorooctan-4-ol will react the slowest, with a precipitate of sodium chloride forming after a longer period or upon heating.
Figure 2. Workflow for the comparative reactivity experiment.
Conclusion
For synthetic applications requiring a reliable and efficient nucleophilic substitution at the 5-position of an octan-4-ol framework, this compound emerges as the superior choice. Its reactivity is robust enough to proceed under mild conditions, yet it maintains greater stability and predictability compared to its iodo- analog. The chloro- analog, while more stable, often necessitates forcing conditions that can be detrimental to overall synthetic efficiency and yield. Therefore, the judicious selection of this compound can significantly streamline synthetic pathways, leading to higher yields and purer products.
References
Safety Operating Guide
Navigating the Disposal of 5-Bromooctan-4-ol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromooctan-4-ol is readily available. The following guidance is based on the safety data of structurally similar compounds, namely 4-bromo-1-butanol (B1194514) and 8-bromo-1-octanol. It is imperative to treat this compound with the same precautions as these analogs and to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential information on the presumed hazards and recommended disposal procedures for this compound, tailored for researchers, scientists, and professionals in drug development.
Understanding the Hazard Profile
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include potential flammability, toxicity, and irritation.
Quantitative Data Summary (Based on Analogs)
For a clear comparison, the following table summarizes the key quantitative data from the Safety Data Sheets of 4-bromo-1-butanol and 8-bromo-1-octanol. These values should be considered indicative for this compound.
| Property | 4-Bromo-1-butanol | 8-Bromo-1-octanol | Presumed for this compound |
| Molecular Formula | C₄H₉BrO | C₈H₁₇BrO | C₈H₁₇BrO |
| Physical State | Liquid | Liquid | Liquid |
| Flash Point | 7°C / 44.6°F[1] | Not available | Likely flammable |
| Hazards | Flammable liquid, Skin corrosion/irritation, Serious eye damage/irritation[2][3] | Skin corrosion/irritation, Serious eye damage/irritation[4] | Flammable, Skin and eye irritant |
Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles
-
Flame-retardant lab coat
Step 2: Waste Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., paper towels, disposable pipettes) in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with halogenated organic compounds. A glass or polyethylene (B3416737) container is generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
Step 3: Storage of Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment is highly recommended.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department. Incompatible materials may include strong oxidizing agents, acids, and bases.[4]
Step 4: Scheduling a Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling 5-Bromooctan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromooctan-4-ol. The following procedures are based on best practices for handling halogenated alcohols and similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact substance. It is imperative to treat this compound as a potentially hazardous material and to adhere to these guidelines to ensure laboratory safety.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1][2] Ensure gloves are inspected before use and disposed of properly after handling. For extended exposure, consider thicker, chemical-resistant gloves. | Provides a barrier against skin contact with halogenated compounds and alcohols. Nitrile and neoprene offer good resistance to a range of chemicals.[1][2] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[3] A face shield should be worn over goggles when there is a significant risk of splashing or exothermic reactions.[3][4] | Protects eyes from direct contact with the chemical, which can cause serious irritation.[5][6] A face shield offers broader protection for the entire face.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes. Avoid synthetic clothing like polyester. | Protects skin from accidental spills and splashes. Natural fibers like cotton are preferable under a lab coat as they are less likely to melt and adhere to the skin in case of a fire. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[5][6][7] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3] | Halogenated compounds can be respiratory irritants.[5] A fume hood is the primary engineering control to prevent inhalation of vapors. |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent accidents and exposure.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[5][6][7]
-
Safety Equipment: Ensure easy access to a safety shower and eyewash station. A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should be readily available.[6]
B. Procedural Steps for Handling:
-
Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE is clean, in good condition, and properly worn.
-
Dispensing:
-
During Use:
-
After Handling:
III. Spill Management and Disposal Plan
Prompt and correct response to a spill is crucial. Likewise, proper disposal prevents environmental contamination and ensures regulatory compliance.
A. Spill Cleanup Protocol:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify laboratory personnel and the designated safety officer.
-
Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable): For acidic or basic byproducts, neutralization may be necessary. Consult with a safety professional.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[5][6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
B. Waste Disposal:
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and disposable labware, must be disposed of as hazardous waste.[5][8]
-
Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
IV. Workflow for Chemical Spill Response
The following diagram illustrates the logical steps to take in the event of a chemical spill.
References
- 1. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
